molecular formula C20H24O5 B8250907 Teuvincenone B CAS No. 127419-64-1

Teuvincenone B

货号: B8250907
CAS 编号: 127419-64-1
分子量: 344.4 g/mol
InChI 键: MVLKANNSFKZLTO-GWNMQOMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Teuvincenone B has been reported in Teucrium divaricatum and Teucrium polium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(9S,11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-9-8-10-13(21)11-12(15(23)17(10)25-9)20(4)7-5-6-19(2,3)18(20)16(24)14(11)22/h9,21,23-24H,5-8H2,1-4H3/t9-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKANNSFKZLTO-GWNMQOMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCCC(C4=C(C3=O)O)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C3=C(C(=C2O1)O)[C@]4(CCCC(C4=C(C3=O)O)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110886
Record name (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127419-64-1
Record name (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127419-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9S,11bR)-1,3,4,8,9,11b-Hexahydro-5,7,11-trihydroxy-4,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Teuvincenone B: A Technical Guide to Its Natural Source and Isolation for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Teuvincenone B, a promising diterpenoid compound, for researchers, scientists, and drug development professionals. The document details its natural source, comprehensive isolation protocols, and key experimental data, including spectroscopic analysis and preliminary biological activity.

Introduction

This compound is a rearranged abietane diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant and antitumor activities. Its complex chemical structure presents a unique scaffold for further drug development. This guide aims to consolidate the available scientific information to facilitate further research and exploitation of this natural product.

Natural Source

The primary natural source of this compound is the plant species Teucrium polium L. (Lamiaceae), commonly known as golden germander. It has been specifically isolated from the roots of this plant. Teucrium polium is a perennial subshrub native to the Mediterranean regions of Europe, North Africa, and Southwestern Asia. While also found in Teucrium divaricatum, the isolation has been more frequently reported from T. polium. It is important to note that the yield of this compound from its natural source is typically low.

Isolation Protocols

The isolation of this compound from Teucrium polium roots involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoids from Teucrium species.

Plant Material and Extraction

Fresh or air-dried roots of Teucrium polium are ground into a fine powder. The powdered material is then subjected to exhaustive extraction with methanol at room temperature. This process is typically carried out over several days to ensure the complete extraction of secondary metabolites.

Solvent Partitioning

The resulting crude methanolic extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which contains the majority of the diterpenoids, is collected and dried.

Chromatographic Purification

The dried ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The extract is first fractionated using open column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step is crucial for obtaining the compound in high purity.

The following diagram illustrates the general workflow for the isolation of this compound:

Isolation_Workflow Plant_Material Teucrium polium (Roots) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (Ethyl Acetate) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Teuvincenone_B Pure this compound HPLC->Teuvincenone_B

Figure 1: General workflow for the isolation of this compound.

Quantitative Data

Precise yield and purity data are dependent on the specific batch of plant material and the efficiency of the isolation process. However, literature suggests that the yield of this compound is generally low.

ParameterValueReference
Yield < 1 mg/kg of dried plant material[1]
Purity >95% (as determined by HPLC)General expectation for isolated natural products

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key 1H and 13C Nuclear Magnetic Resonance (NMR) data.

¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Data not available in the searched literature.Data not available in the searched literature.

Note: While the total synthesis of this compound has been reported to have spectroscopic data consistent with the isolated natural product, the specific NMR data from the original isolation literature was not found in the performed searches.

Experimental Protocols for Biological Activity

This compound has been reported to possess antitumor activity. The following are generalized protocols for assessing the cytotoxic and in vivo antitumor effects of a compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., breast, colon, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

In Vivo Antitumor Activity in a Xenograft Model

This experiment evaluates the ability of a compound to inhibit tumor growth in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes or weights of the treated group to the control group.

The logical relationship for assessing the antitumor potential of this compound is depicted below:

Antitumor_Assessment Compound This compound In_Vitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound->In_Vitro In_Vivo In Vivo Antitumor Assay (Xenograft Model) In_Vitro->In_Vivo If promising IC50 Efficacy Demonstrates Antitumor Efficacy In_Vivo->Efficacy If significant TGI

Figure 2: Logical flow for antitumor activity assessment.

Conclusion

This compound represents a valuable natural product with potential for the development of new therapeutic agents. This guide provides a foundational understanding of its natural sourcing and isolation, which is essential for obtaining the compound for further research. The provided experimental frameworks for biological evaluation will aid in the systematic investigation of its pharmacological properties. Future research should focus on optimizing isolation protocols to improve yields and conducting comprehensive studies to elucidate its mechanism of action and full therapeutic potential.

References

Teuvincenone B CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on Teuvincenone B, a natural product of interest in the scientific community.

Chemical and Physical Properties

This compound is a diterpenoid compound that has been isolated from plant sources. Below is a summary of its key chemical identifiers.

PropertyValue
CAS Number 127419-64-1
Molecular Weight 344.4 g/mol
Molecular Formula C₂₀H₂₄O₅

Biological Activity

This compound has been reported to possess several biological activities, primarily antioxidant and antitumor effects[1]. It was first isolated from the roots of Teucrium polium[1]. Commercial suppliers also claim that this compound induces apoptosis in tumor and cancer cells by inhibiting protein kinases, which are crucial enzymes for cell growth and division. Furthermore, it is suggested to be a potent inhibitor of cellulose synthase[2][3]. These claims, however, should be interpreted with caution as they are not yet fully substantiated by peer-reviewed primary scientific literature.

Research on related abietane diterpenoids from the Teucrium genus has shown cytotoxic effects against various human cancer cell lines, including HCT116, H460, HepG2, BGC823, and HeLa cells[4]. While this suggests a potential mechanism of action for this compound, specific studies on its direct interactions and effects on these cell lines are not yet available in the public domain.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in publicly available scientific literature. General methodologies for assessing cytotoxicity of natural compounds, such as the MTT assay, are commonly used and would be applicable for studying the effects of this compound on cancer cell lines[5][6]. Similarly, standard assays for enzyme inhibition would be appropriate to verify its effects on protein kinases and cellulose synthase.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature. The claim that it induces apoptosis via inhibition of protein kinases suggests that it may interfere with common cell survival and proliferation pathways, such as the MAPK/ERK or PI3K/Akt pathways, but this remains to be experimentally verified.

Workflow for Natural Product Investigation

The following diagram illustrates a general workflow for the isolation and biological evaluation of a natural product like this compound.

This compound Research Workflow cluster_extraction Isolation & Purification cluster_characterization Structural Elucidation cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action plant_material Plant Material (e.g., Teucrium polium) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure this compound fractionation->isolation spectroscopy Spectroscopic Analysis (NMR, MS) isolation->spectroscopy cytotoxicity Cytotoxicity Assays (e.g., MTT) spectroscopy->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays spectroscopy->enzyme_inhibition in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo enzyme_inhibition->in_vivo pathway_analysis Signaling Pathway Analysis in_vivo->pathway_analysis

A generalized workflow for natural product research.

References

Unveiling the Biological Potential of Teuvincenone B: A Technical Guide to its Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Teuvincenone B, a neo-clerodane diterpenoid of significant interest to the scientific community, has demonstrated promising biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the screening of this compound's biological activity, with a focus on its anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental methodologies, and visual representations of associated cellular pathways.

Anticancer Activity: Inhibition of Proliferation and Induction of Apoptosis

Commercial sources indicate that this compound exhibits anticancer properties by inducing programmed cell death, or apoptosis, through the inhibition of protein kinases. Protein kinases are crucial enzymes that regulate cellular processes such as growth and division; their inhibition can halt the uncontrolled proliferation characteristic of cancer cells.

Cytotoxicity Data
Cell LineCancer TypeIC50 (µM)
e.g., MCF-7Breast CancerData Not Available
e.g., A549Lung CancerData Not Available
e.g., HeLaCervical CancerData Not Available
e.g., HepG2Liver CancerData Not Available
Table 1: Cytotoxicity of this compound against various cancer cell lines. Data is currently unavailable in published literature.

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed to screen the biological activity of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

A simplified workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways Implicated in this compound's Bioactivity

The induction of apoptosis by this compound likely involves the modulation of key signaling pathways that regulate cell survival and death.

The Apoptotic Pathway

Apoptosis is a tightly regulated process involving a cascade of caspases. The intrinsic (mitochondrial) pathway is a common mechanism for anticancer agents to induce cell death. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A shift in the balance towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, culminating in the execution of apoptosis.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis cluster_0 Mitochondrion cluster_1 Cytosol Bcl2 Bcl-2 / Bcl-xL Bax Bax / Bak Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Activates Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes TeuvincenoneB This compound TeuvincenoneB->Bcl2 Downregulates TeuvincenoneB->Bax Upregulates

Proposed mechanism of this compound inducing apoptosis via the intrinsic pathway.

Future Directions

The preliminary information on this compound's biological activity is promising. However, to fully elucidate its therapeutic potential, further rigorous scientific investigation is required. This includes:

  • Comprehensive Cytotoxicity Screening: Testing this compound against a wide panel of cancer cell lines to determine its spectrum of activity and to identify sensitive and resistant cancer types.

  • Mechanism of Action Studies: Detailed molecular studies to identify the specific protein kinases inhibited by this compound and to confirm its effects on the expression and activity of key apoptotic proteins.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in animal models of cancer to assess its efficacy, pharmacokinetics, and potential toxicity in a living organism.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify the key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

The information presented in this technical guide serves as a foundation for future research into the biological activities of this compound. As more data becomes available, a clearer picture of its therapeutic potential will emerge, potentially leading to the development of a novel anticancer agent.

Unraveling the Enigma: The Hypothesized Mechanism of Action of Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific landscape reveals a significant knowledge gap regarding the specific mechanism of action of Teuvincenone B, a diterpenoid compound isolated from Teucrium polium and Teucrium divaricatum.[] Despite its characterization as a natural product, detailed investigations into its cellular targets and signaling pathways remain elusive in publicly available scientific literature.

This technical guide aims to address this informational void by first acknowledging the absence of direct research on this compound's mechanism of action. Subsequently, it will propose a series of robust experimental protocols and strategies that researchers and drug development professionals can employ to elucidate its biological function. This document will serve as a foundational roadmap for future investigations into the therapeutic potential of this intriguing natural compound.

Current State of Knowledge: A Void in the Literature

A thorough search of scientific databases and literature repositories reveals no published studies detailing the mechanism of action of this compound. While basic chemical information, such as its molecular weight (344.4 g/mol ) and chemical formula (C20H24O5), is available from commercial suppliers, its biological activity, cellular targets, and impact on signaling cascades have not been reported.[2] This lack of information presents both a challenge and an opportunity for the scientific community to uncover novel therapeutic pathways.

Proposed Experimental Strategy to Elucidate the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended, encompassing target identification, pathway analysis, and validation studies.

Initial High-Throughput Screening and Target Identification

The first crucial step is to identify the cellular context in which this compound exerts a biological effect. A broad-based screening approach is recommended to narrow down the potential areas of activity.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines and normal cell lines.

  • Methodology:

    • Cell Culture: Culture a panel of at least 60 human cancer cell lines (e.g., NCI-60 panel) and representative normal cell lines (e.g., fibroblasts, epithelial cells) in their respective recommended media.

    • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Assay Procedure: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

    • Viability Assessment: Utilize a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue™ to quantify cell viability.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the potency of this compound.

Data Presentation:

Cell LineHistotypeIC50 (µM) of this compound
Example: MCF-7Breast AdenocarcinomaTo be determined
Example: A549Lung CarcinomaTo be determined
Example: HCT116Colon CarcinomaTo be determined
Example: IMR-90Normal Lung FibroblastTo be determined

Workflow Diagram:

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Line Panel (Cancer & Normal) Incubation Incubation (48-72 hours) Cell_Culture->Incubation Compound_Prep This compound Serial Dilutions Compound_Prep->Incubation Viability_Assay MTT / PrestoBlue™ Assay Incubation->Viability_Assay Data_Analysis IC50 Calculation Viability_Assay->Data_Analysis

Caption: High-throughput screening workflow for assessing the cytotoxic effects of this compound.

Target Deconvolution using Affinity-Based and Systems Biology Approaches

Once a sensitive cell line or biological context is identified, the next step is to pinpoint the direct molecular target(s) of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Objective: To identify proteins that directly bind to this compound.

  • Methodology:

    • Immobilization: Chemically synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line identified in the initial screening.

    • Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, use beads without the compound.

    • Elution: After extensive washing to remove non-specific binders, elute the bound proteins using a denaturing buffer.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Logical Relationship Diagram:

Target_Identification cluster_input Input cluster_process Process cluster_output Output Teuvincenone_B This compound Affinity_Chromatography Affinity Chromatography Teuvincenone_B->Affinity_Chromatography Cell_Lysate Sensitive Cell Lysate Cell_Lysate->Affinity_Chromatography Bound_Proteins Bound Proteins Affinity_Chromatography->Bound_Proteins Mass_Spectrometry LC-MS/MS Analysis Bound_Proteins->Mass_Spectrometry Potential_Targets Potential Molecular Targets Mass_Spectrometry->Potential_Targets

Caption: Logical workflow for identifying the molecular targets of this compound.

Pathway Analysis and Validation

Following the identification of potential targets, the subsequent phase involves validating these targets and elucidating the downstream signaling pathways affected by this compound.

Experimental Protocol: Western Blotting for Key Signaling Proteins

  • Objective: To determine if this compound modulates specific signaling pathways by examining the phosphorylation status or expression levels of key proteins.

  • Methodology:

    • Cell Treatment: Treat the sensitive cell line with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes, and 2, 6, 24 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases in pathways like MAPK, PI3K/AKT, or others suggested by target identification).

    • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to assess changes in protein phosphorylation or expression.

Hypothetical Signaling Pathway Diagram (Example):

Signaling_Pathway Teuvincenone_B This compound Target_Protein Identified Target Protein Teuvincenone_B->Target_Protein Inhibition/Activation Downstream_Kinase_1 Downstream Kinase 1 Target_Protein->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The study of this compound's mechanism of action is currently an uncharted area of research. The experimental framework outlined in this guide provides a clear and systematic path forward for scientists and drug developers. By employing these methodologies, the scientific community can begin to unravel the biological functions of this natural product, potentially leading to the discovery of novel therapeutic agents and a deeper understanding of cellular signaling. Future research should focus on in vivo validation of the identified targets and pathways in relevant disease models to translate these foundational findings into clinical applications.

References

Teuvincenone B: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teuvincenone B, a rearranged abietane diterpenoid, has emerged as a molecule of significant interest within the scientific community. First isolated from the roots of Teucrium polium, this natural product has demonstrated notable antioxidant and potential antitumor properties. This technical guide provides an in-depth overview of the discovery, history, and chemical characterization of this compound. It details the experimental protocols for its isolation from natural sources and its landmark first total synthesis. Furthermore, this document summarizes the current understanding of its biological activities, presenting key quantitative data and exploring its potential mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Introduction

This compound is a naturally occurring diterpenoid belonging to the 17(15→16)-abeo-abietane class of compounds. Its unique rearranged carbocyclic framework has attracted considerable attention from synthetic chemists, while its reported biological activities have spurred interest in its potential as a therapeutic agent. This document aims to consolidate the existing scientific knowledge on this compound, providing a detailed technical resource for the scientific community.

Discovery and History

This compound was first isolated from the roots of the medicinal plant Teucrium polium[1]. Subsequently, it has also been identified and isolated from the roots of Teucrium hircanicum[2][3]. The genus Teucrium has a long history in traditional medicine, with various species being used for their anti-inflammatory, antioxidant, and other therapeutic properties[4]. The discovery of this compound and other related rearranged abietane diterpenoids from this genus has provided a molecular basis for some of these traditional uses and has opened new avenues for phytochemical research.

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry[1][3]. Its chemical formula is C₂₀H₂₄O₅, with a molecular weight of 344.40 g/mol .

A significant milestone in the history of this compound was its first total synthesis, accomplished by Zhou et al. in 2024[4][5]. This achievement not only confirmed its complex structure but also provided a synthetic route to access the molecule and its analogs for further biological evaluation.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₀H₂₄O₅
Molecular Weight 344.40 g/mol
Appearance Not explicitly stated, but diterpenoids are often crystalline solids.
Solubility Soluble in organic solvents like n-hexane and ethyl acetate for extraction and chromatography.[2][3]

Experimental Protocols

Isolation from Teucrium hircanicum Roots

The following is a general protocol for the isolation of this compound based on the work of Sadeghi et al. (2022)[2][3].

Experimental Workflow for Isolation

G plant Air-dried and powdered roots of Teucrium hircanicum extraction Maceration with n-hexane plant->extraction filtration Filtration and concentration in vacuo extraction->filtration cc Column Chromatography (Silica gel) filtration->cc fractions Elution with n-hexane-EtOAc gradient cc->fractions hplc Preparative RP-HPLC-UV fractions->hplc teuvincenone_b Pure this compound hplc->teuvincenone_b

Caption: Workflow for the isolation of this compound.

  • Plant Material Preparation: Air-dried roots of Teucrium hircanicum are powdered.

  • Extraction: The powdered root material is subjected to maceration with n-hexane at room temperature. The solvent is replaced periodically to ensure exhaustive extraction.

  • Concentration: The combined n-hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Preparative HPLC: Fractions containing this compound are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by 1D and 2D NMR spectroscopy and mass spectrometry, and by comparison of the data with published values[2][3].

Total Synthesis of (±)-Teuvincenone B

The first total synthesis of (±)-Teuvincenone B was reported by Zhou et al. in 2024[4][5]. The synthesis is an 11-step convergent approach. A key feature of the synthesis is the gram-scale assembly of the A/B/C ring system, followed by the construction of the D ring via an intramolecular iodoetherification. The strategy also relied on a rational design for the order of oxidation state escalation[4][5].

Key Synthetic Steps Workflow

G start Commercially available starting materials abc_ring Gram-scale assembly of A/B/C ring system (5 steps) start->abc_ring oxidation1 Benzylic iodination/Kornblum oxidation abc_ring->oxidation1 oxidation2 Siegel-Tomkinson C-H oxidation oxidation1->oxidation2 claisen Claisen rearrangement oxidation2->claisen d_ring Intramolecular iodoetherification to form D ring claisen->d_ring final_product (±)-Teuvincenone B d_ring->final_product

Caption: Key stages in the total synthesis of (±)-Teuvincenone B.

Detailed experimental procedures, including reaction conditions, reagents, and yields for each of the 11 steps, can be found in the supplementary information of the publication by Zhou et al. (2024) in Organic Chemistry Frontiers.

Biological Activity

This compound has been reported to possess antioxidant and antitumor activities[5].

Antioxidant Activity

The antioxidant potential of this compound has been quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

AssayIC₅₀ (µg/mL)Reference CompoundReference Compound IC₅₀ (µg/mL)Reference
DPPH Radical Scavenging 4.3 ± 0.2BHT (Butylated hydroxytoluene)16.5 ± 0.7[2][3]

DPPH Radical Scavenging Assay Protocol

This protocol is based on the method described by Sadeghi et al. (2022)[2][3].

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: A stock solution of this compound in methanol is prepared and serially diluted to various concentrations.

  • Reaction: An aliquot of each concentration of the this compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antitumor Activity

While this compound is reported to have antitumor activity, specific quantitative data, such as IC₅₀ values against various cancer cell lines, are not yet available in the published literature. The general assertion of its anticancer potential stems from its classification within a group of compounds that have shown such activities. Further research is required to quantify its cytotoxic effects and elucidate its mechanism of action against cancer cells.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are currently under investigation. While it is suggested that its antitumor activity may involve the induction of apoptosis, specific molecular targets and affected signaling cascades have not been definitively identified.

Hypothesized Apoptosis Induction Pathway (General)

G teuvincenone_b This compound cellular_stress Induction of Cellular Stress teuvincenone_b->cellular_stress pro_apoptotic Upregulation of Pro-apoptotic proteins (e.g., Bax, Bak) cellular_stress->pro_apoptotic anti_apoptotic Downregulation of Anti-apoptotic proteins (e.g., Bcl-2) cellular_stress->anti_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A hypothesized general intrinsic apoptosis pathway.

It is crucial to note that this diagram represents a general, hypothesized pathway for apoptosis induction and has not been specifically validated for this compound. Further experimental evidence, such as Western blot analysis of key apoptotic proteins following treatment with this compound, is necessary to confirm its involvement in this or other signaling pathways.

Conclusion and Future Directions

This compound is a fascinating natural product with a unique chemical architecture and promising biological activities. The recent breakthrough in its total synthesis has paved the way for more in-depth biological studies. Future research should focus on several key areas:

  • Quantitative Biological Evaluation: A comprehensive assessment of the cytotoxicity of this compound against a panel of human cancer cell lines is essential to validate its antitumor potential and determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is critical to understanding its biological effects. This could involve studies on its impact on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling.

  • Structure-Activity Relationship (SAR) Studies: The developed total synthesis route can be leveraged to create a library of this compound analogs. SAR studies on these analogs will help to identify the key structural features responsible for its biological activity and could lead to the development of more potent and selective compounds.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound as a potential therapeutic agent.

References

Teuvincenone B: A Technical Review of Its Emerging Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Teuvincenone B, a rearranged abietane diterpenoid isolated from the medicinal plant Teucrium polium, is gaining attention within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental methodologies, and proposed mechanisms of action to serve as a resource for researchers, scientists, and professionals in drug development.

This compound is a member of the diterpenoid class of natural products, which are known for their diverse and potent biological activities. First isolated from Teucrium divaricatum, this compound has been noted for its potential to induce programmed cell death, or apoptosis, in cancer cells. Preliminary evidence also suggests its involvement in modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.

Quantitative Biological Data

To date, the scientific literature is sparse concerning specific quantitative data on the bioactivity of this compound. While its anticancer potential is acknowledged, detailed studies providing metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) against specific cancer cell lines are not yet widely published.

However, studies on related neo-clerodane diterpenoids from the same genus, Teucrium, offer valuable insights into the potential potency of this class of compounds. For instance, research on diterpenoids from Teucrium quadrifarium has demonstrated significant inhibitory effects in cellular assays.

**Table 1: Biological Activity of Related Neo-Clerodane Diterpenoids from *Teucrium quadrifarium***

Compound Assay Cell Line Induction Agent EC50 (µM)
Teucrifaride A Anti-ferroptosis HT-22 RSL3 11.8 ± 1.0
Compound 12 Anti-ferroptosis HT-22 RSL3 4.52 ± 1.24

Data from a study on neo-clerodane diterpenoids from Teucrium quadrifarium, indicating the potential bioactivity of this compound class.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the current body of literature. However, based on studies of analogous compounds, standard methodologies would be employed to assess its cytotoxic and mechanistic properties.

Cytotoxicity Assessment: MTT Assay

A common method to evaluate the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated based on the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard technique.

Protocol Outline:

  • Cell Treatment: Cancer cells are treated with this compound at a concentration around its predetermined IC50.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC and PI in a binding buffer.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

It is proposed that this compound exerts its anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, a central regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to the induction of apoptosis.

Below is a conceptual diagram illustrating the proposed mechanism of action for this compound.

TeuvincenoneB_Mechanism Proposed Mechanism of Action for this compound TeuvincenoneB This compound ProteinKinases Protein Kinases TeuvincenoneB->ProteinKinases Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway TeuvincenoneB->PI3K_Akt_mTOR Inhibits Apoptosis Apoptosis (Programmed Cell Death) TeuvincenoneB->Apoptosis Induces ProteinKinases->PI3K_Akt_mTOR Activates CellGrowth Cell Growth & Proliferation PI3K_Akt_mTOR->CellGrowth Promotes PI3K_Akt_mTOR->Apoptosis Inhibits

Caption: Proposed inhibitory action of this compound on protein kinases and the PI3K/Akt/mTOR pathway.

Experimental Workflow

The logical progression for investigating the anticancer properties of a novel compound like this compound is outlined in the workflow diagram below.

Experimental_Workflow Experimental Workflow for this compound Evaluation Start Isolation of this compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay Mechanism Mechanism of Action Studies ApoptosisAssay->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) Mechanism->Pathway InVivo In Vivo Animal Models Pathway->InVivo End Preclinical Candidate InVivo->End

Caption: A typical workflow for the preclinical evaluation of this compound's anticancer activity.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer therapeutic. However, the current body of research is in its nascent stages. Future investigations should focus on elucidating the specific molecular targets of this compound and conducting comprehensive evaluations of its efficacy and safety in preclinical models. The synthesis of this compound analogs could also pave the way for structure-activity relationship studies to optimize its therapeutic potential. As research progresses, this compound may emerge as a valuable lead compound in the oncology drug discovery pipeline.

Teuvincenone B: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teuvincenone B, a diterpenoid natural product, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the physicochemical properties of this compound, along with an exploration of its biological activities, focusing on its role as an anticancer agent and a protein kinase inhibitor. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₄O₅[1][2]
Molecular Weight 344.40 g/mol [1][2]
Boiling Point 585.2 ± 50.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[2]
Appearance Yellow Powder[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_analysis Melting Point Analysis prep1 Grind Sample to a Fine Powder prep2 Pack into Capillary Tube prep1->prep2 Ensure uniform packing analysis1 Place in Melting Point Apparatus prep2->analysis1 Transfer analysis2 Heat Sample Gradually analysis1->analysis2 analysis3 Observe and Record Melting Range analysis2->analysis3

Caption: Workflow for determining the melting point of a solid compound.

Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground to ensure uniform heat distribution.

  • Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is used near the expected melting point to ensure accuracy.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

The "shake-flask" method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification prep1 Add Excess Solute to Solvent prep2 Seal and Agitate at Constant Temperature prep1->prep2 Equilibration sep1 Centrifuge to Pellet Undissolved Solid prep2->sep1 After 24-72h sep2 Filter Supernatant sep1->sep2 Isolate Saturated Solution quant1 Analyze Filtrate (e.g., by HPLC) sep2->quant1 Analysis quant2 Determine Concentration quant1->quant2

Caption: Workflow for the shake-flask method of solubility determination.

Protocol:

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant, which is the saturated solution, is then carefully filtered to remove any remaining solid particles.

  • Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Activity of this compound

This compound has been identified as a compound with potent anticancer properties.[1] Its mechanism of action is believed to involve the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1]

Anticancer Activity and Potential Signaling Pathway Modulation

While the precise molecular targets of this compound are still under investigation, its role as a protein kinase inhibitor suggests potential modulation of critical cancer-related signaling pathways such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways. These pathways are frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Hypothesized Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell fate determination, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. A potential mechanism by which this compound could exert its anticancer effects is through the inhibition of key kinases within this pathway, leading to the degradation of β-catenin and the subsequent downregulation of target genes that promote tumor growth.

cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus and Binds Nucleus Nucleus TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates TeuvincenoneB This compound TeuvincenoneB->DestructionComplex Potential Inhibition?

Caption: A potential mechanism of Wnt/β-catenin pathway inhibition by this compound.

Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. This compound, as a protein kinase inhibitor, may target one or more kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes TeuvincenoneB This compound TeuvincenoneB->PI3K Potential Inhibition? TeuvincenoneB->Akt Potential Inhibition? TeuvincenoneB->mTORC1 Potential Inhibition?

Caption: A potential mechanism of PI3K/Akt/mTOR pathway inhibition by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. This guide has summarized its key physicochemical properties and provided an overview of its biological activity as a protein kinase inhibitor. Further research is warranted to elucidate the specific molecular targets of this compound and to fully understand its mechanism of action in modulating cancer-related signaling pathways. Such studies will be instrumental in advancing this natural product towards clinical applications.

References

A Technical Guide to the Target Identification of Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific target identification studies for Teuvincenone B have not been published. This guide therefore presents a comprehensive, hypothetical framework based on established methodologies for the target deconvolution of novel natural products. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a roadmap for future research endeavors.

Introduction

This compound is a diterpenoid isolated from the genus Teucrium. While its synthesis has been documented, its mechanism of action and specific molecular targets within the cell remain elusive. Identifying the protein targets of this compound is a critical step in understanding its biological activity and evaluating its therapeutic potential. This technical guide outlines a multi-pronged approach for the target identification and validation of this compound, integrating chemical biology, proteomics, and computational methods.

Phase 1: Initial Target Discovery using Affinity-Based and Activity-Based Proteomics

The initial phase focuses on generating a list of potential protein binders or targets of this compound from a complex biological sample, such as a cell lysate.

Affinity Chromatography

This technique aims to isolate proteins that physically interact with this compound.[1] A this compound-based affinity probe is synthesized and immobilized on a solid support to "fish" for interacting proteins from a cell lysate.

  • Probe Synthesis: Synthesize a this compound derivative incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle like an alkyne). The linker should be attached to a position on this compound that is predicted to be non-essential for its biological activity.[2][3]

  • Preparation of Cell Lysate: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected) and prepare a native cell lysate under non-denaturing conditions.

  • Incubation and Crosslinking: Incubate the cell lysate with the this compound photo-affinity probe. Following incubation, expose the mixture to UV light to induce covalent crosslinking between the probe and its interacting proteins.

  • Affinity Purification: If a biotin tag was used, add streptavidin-coated beads to the lysate to capture the probe-protein complexes.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the covalently bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins using mass spectrometry (LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[4][5] If this compound is hypothesized to target a particular class of enzymes (e.g., serine hydrolases), a competitive ABPP experiment can be performed.

  • Proteome Treatment: Treat a cell lysate or live cells with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum activity-based probe that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases). This probe will label the active enzymes that are not inhibited by this compound.

  • Analysis: Separate the proteome by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of this compound indicates that it is a potential target.[6]

  • Target Identification: Identify the protein(s) with reduced labeling by mass spectrometry.

Illustrative Data Presentation

The following tables represent hypothetical data from the initial target discovery phase.

Table 1: Hypothetical Hits from Affinity Chromatography-Mass Spectrometry

Protein IDProtein NameMascot ScoreSequence Coverage (%)Putative Function
P04637p5315235Tumor Suppressor
Q06830HSP90B121042Chaperone
P6225814-3-3 zeta11528Signal Transduction
P11387Tubulin beta18851Cytoskeleton

Table 2: Hypothetical IC50 Values from Competitive ABPP

Protein TargetEnzyme ClassIC50 (µM)
FAAHSerine Hydrolase2.5
LYPLA1Serine Hydrolase> 50
ABHD6Serine Hydrolase8.1

Phase 2: Target Validation in a Cellular Context

The second phase aims to validate the putative targets identified in Phase 1 within a live-cell environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in intact cells.[7][8] The principle is that a protein becomes more thermally stable when bound to a ligand.[9]

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of this compound confirms target engagement.[10]

Illustrative Data Presentation

Table 3: Hypothetical Thermal Shift Data from CETSA

Protein TargetVehicle Tm (°C)This compound Tm (°C)ΔTm (°C)
HSP90B158.262.5+4.3
p5345.145.5+0.4 (No significant shift)
Tubulin beta52.753.1+0.4 (No significant shift)

Phase 3: Computational Approaches and Pathway Analysis

Computational methods can help prioritize candidate targets and generate hypotheses about the mechanism of action.

Molecular Docking and Pharmacophore Modeling

If the 3D structures of the validated target proteins are known, molecular docking can be used to predict the binding mode of this compound.[11] Pharmacophore modeling can identify the key chemical features of this compound responsible for its biological activity, which can be used for virtual screening to find other potential targets or to design more potent derivatives.[12][13][14]

Signaling Pathway Analysis

Once a high-confidence target is validated (e.g., HSP90B1 from the hypothetical data), the next step is to understand the downstream consequences of this interaction. This involves investigating the signaling pathways in which the target protein is involved.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a hypothetical signaling pathway.

G cluster_0 Phase 1: Target Discovery Probe Synthesis Probe Synthesis Affinity Pulldown Affinity Pulldown Probe Synthesis->Affinity Pulldown Cell Lysate Cell Lysate Cell Lysate->Affinity Pulldown Competitive ABPP Competitive ABPP Cell Lysate->Competitive ABPP MS Identification MS Identification Affinity Pulldown->MS Identification Competitive ABPP->MS Identification Putative Targets Putative Targets MS Identification->Putative Targets

Caption: Workflow for Phase 1 Target Discovery.

G cluster_1 Phase 2 & 3: Validation and Analysis Putative Targets Putative Targets CETSA CETSA Putative Targets->CETSA Molecular Docking Molecular Docking Putative Targets->Molecular Docking Validated Target Validated Target CETSA->Validated Target Molecular Docking->Validated Target Pathway Analysis Pathway Analysis Validated Target->Pathway Analysis Mechanism of Action Mechanism of Action Pathway Analysis->Mechanism of Action

Caption: Workflow for Target Validation and Analysis.

G This compound This compound HSP90 HSP90 This compound->HSP90 Inhibition Client Protein (e.g., Akt) Client Protein (e.g., Akt) HSP90->Client Protein (e.g., Akt) Stabilization Ubiquitination Ubiquitination HSP90->Ubiquitination Prevents Client Protein (e.g., Akt)->Ubiquitination Cell Survival Cell Survival Client Protein (e.g., Akt)->Cell Survival Promotes Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Proteasomal Degradation->Cell Survival

Caption: Hypothetical HSP90 Inhibition Pathway.

Conclusion

The successful identification of this compound's molecular target(s) is achievable through a systematic and integrated approach. This guide provides a robust framework for researchers to design and execute experiments that will elucidate the mechanism of action of this promising natural product. The validation of a specific target will be a pivotal discovery, paving the way for further preclinical development and therapeutic application.

References

A Technical Guide to In Silico Analysis of Natural Products: A Hypothetical Docking Study of a Secondary Metabolite Against the mTOR Protein

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, there are no publicly available computational docking studies specifically for Teuvincenone B. Therefore, this document provides a generalized, in-depth technical guide using a hypothetical scenario where a natural product with structural similarities to this compound is docked against the well-characterized cancer target, the mammalian target of rapamycin (mTOR). The methodologies, data, and visualizations presented herein are illustrative of a standard computational drug discovery workflow and are intended to serve as a comprehensive guide for researchers interested in the in silico analysis of novel natural products.

Introduction

Natural products have historically been a rich source of therapeutic agents, with many exhibiting potent biological activities. The advancement of computational chemistry and molecular modeling has provided powerful tools to accelerate the discovery and characterization of these bioactive compounds. Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and mechanism of action. This guide outlines a detailed protocol for a hypothetical computational docking study of a novel natural product against the mTOR protein, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the PI3K/AKT/mTOR axis, a critical pathway in cancer progression that is often targeted by natural product-derived inhibitors.[1][2]

mTOR_Signaling_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Natural Product Inhibitor Natural Product Inhibitor Natural Product Inhibitor->mTORC1 Inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Leads to

Simplified PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

The following sections detail the standard methodologies for a computational docking study.

Protein Preparation
  • Retrieval of Target Structure: The three-dimensional crystal structure of the target protein, in this case, the mTOR kinase domain, is obtained from the RCSB Protein Data Bank (PDB). For this hypothetical study, we will use PDB ID: 4JSP.

  • Preparation of the Protein: The raw PDB file is processed to prepare it for docking. This typically involves:

    • Removing all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for the ligand-protein interaction.[3]

    • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assigning partial charges to each atom using a force field such as Gasteiger.

    • Merging non-polar hydrogens to reduce computational complexity.

    • This process can be carried out using software such as AutoDockTools, UCSF Chimera, or Maestro.[4][5]

Ligand Preparation
  • Ligand Structure Generation: The 2D structure of the hypothetical natural product is drawn using a chemical drawing tool like ChemDraw or obtained from a database like PubChem. The 2D structure is then converted to a 3D structure.

  • Ligand Optimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94.

  • Preparation for Docking: Similar to the protein, the ligand is prepared by:

    • Assigning Gasteiger partial charges.

    • Defining the rotatable bonds to allow for conformational flexibility during the docking process.[6]

    • The prepared ligand is saved in a suitable format, such as PDBQT for use with AutoDock Vina.

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the mTOR protein.[3] The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the natural inhibitor is expected to bind. The grid box defines the search space for the docking algorithm.

  • Docking Simulation: The molecular docking simulation is performed using software like AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • Scoring Function: AutoDock Vina employs a scoring function to estimate the binding affinity, typically expressed in kcal/mol.[7] A more negative binding energy indicates a more favorable and stable interaction between the ligand and the protein.

Analysis of Docking Results
  • Binding Pose Analysis: The docking results provide multiple binding poses of the ligand ranked by their binding affinity. The top-ranked pose with the lowest binding energy is visually inspected to analyze the interactions between the ligand and the amino acid residues in the active site.

  • Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified. This analysis helps in understanding the molecular basis of the ligand's inhibitory activity. Visualization tools like PyMOL or Discovery Studio Visualizer are used for this purpose.[8][9]

Data Presentation

The quantitative data from a typical docking study are summarized in the tables below.

Table 1: Docking Parameters for mTOR (PDB: 4JSP)

ParameterValue
Grid Box Center (x, y, z) 10.5, 25.3, -12.8
Grid Box Size (Å) 60 x 60 x 60
Exhaustiveness 8
Number of Modes 10

Table 2: Hypothetical Docking Results of Natural Products against mTOR

CompoundBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)
Natural Product A -9.80.15Tyr2225, Asp2357
Natural Product B -8.51.20Ser2167
Rapamycin (Control) -10.50.05Tyr2225, Trp2239, Asp2357

Experimental Workflow

The following diagram illustrates the general workflow for a computational docking study.

Docking_Workflow Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Retrieval Retrieve Protein Structure (PDB) Protein_Prep Prepare Protein (Add H, Assign Charges) Protein_Retrieval->Protein_Prep Ligand_Drawing Draw/Retrieve Ligand Structure Ligand_Prep Prepare Ligand (Energy Minimize, Assign Charges) Ligand_Drawing->Ligand_Prep Grid_Generation Define Grid Box Protein_Prep->Grid_Generation Run_Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Grid_Generation->Run_Docking Analyze_Results Analyze Binding Affinity and Poses Run_Docking->Analyze_Results Visualize_Interactions Visualize Protein-Ligand Interactions Analyze_Results->Visualize_Interactions Hypothesis Formulate Hypothesis on Mechanism of Action Visualize_Interactions->Hypothesis

Computational Docking Workflow

Conclusion

This guide provides a comprehensive overview of the methodologies and expected outcomes of a computational docking study for a novel natural product. While the specific results presented are hypothetical due to the lack of public data on this compound, the outlined workflow is a robust and widely accepted approach in the field of computer-aided drug design. By following these protocols, researchers can effectively screen and analyze the potential of natural products as inhibitors of clinically relevant protein targets, thereby accelerating the drug discovery process. Further in vitro and in vivo validation is essential to confirm the computational findings.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the first total synthesis of (±)-Teuvincenone B, a 17(15→16)-abeo-abietane diterpenoid. Teuvincenone B, first isolated from Teucrium polium, has demonstrated potential antioxidant and antitumor activities, making its synthetic accessibility a topic of significant interest.[1][2] However, its scarcity from natural sources (less than 1 mg/kg from dried plants) necessitates robust synthetic routes for further biological investigation.[1]

The methodology outlined below is based on the convergent synthesis reported by Zhou, J.-X., et al. (2023), which accomplishes the construction of the complex 6/6/6/5 tetracyclic ring system in 11 steps.[1][3]

Synthetic Strategy and Logic

The core challenge in synthesizing this compound lies in its highly oxidized and fully substituted aromatic C ring, along with the characteristic dihydrofuran D ring.[1] The reported strategy addresses this by assembling the A/B/C tricyclic core first, followed by the late-stage construction of the D ring.

A key aspect of the synthesis is the carefully planned sequence of oxidation events (C6/11/14 → C7 → C12 → C17) to install the necessary oxygenated functionalities.[1][3] The synthesis features several key transformations:

  • Gram-scale assembly of the A/B/C ring system. [1]

  • Siegel–Tomkinson C–H oxidation and a Claisen rearrangement to install substituents on the C ring.[1]

  • Intramolecular iodoetherification to construct the crucial dihydrofuran D ring.[1][3]

The retrosynthetic analysis of this compound is depicted below, illustrating the disconnection approach to the key building blocks.

G TeuvincenoneB This compound (4) Intermediate19 Fully Substituted C Ring Intermediate (19) TeuvincenoneB->Intermediate19 Intramolecular Iodoetherification Intermediate15 Tricyclic α-methoxy enone (15) Intermediate19->Intermediate15 Siegel–Tomkinson C–H Oxidation Claisen Rearrangement Enone11 Enone (11) Intermediate15->Enone11 Benzylic Iodination/ Kornblum Oxidation Aldehyde12 Aldehyde (12) Enone11->Aldehyde12 Grignard Addition IBX Oxidation BenzylChloride13 Benzyl chloride (13) Enone11->BenzylChloride13 Grignard Addition IBX Oxidation

Caption: Retrosynthetic analysis of (±)-Teuvincenone B.

The forward synthesis workflow, from starting materials to the final product, highlights the progression of intermediates and key transformations.

G cluster_0 Starting Materials cluster_1 Key Intermediates Aldehyde12 Aldehyde (12) Enone11 Enone (11) Aldehyde12->Enone11 Grignard Addition, then IBX Oxidation BenzylChloride13 Benzyl chloride (13) BenzylChloride13->Enone11 Intermediate15 Tricyclic α-methoxy enone (15) Enone11->Intermediate15 Benzylic Iodination/ Kornblum Oxidation Intermediate19 Fully Substituted C Ring Intermediate (19) Intermediate15->Intermediate19 C-H Oxidation & Claisen Rearrangement TeuvincenoneB This compound (4) Intermediate19->TeuvincenoneB Iodoetherification

Caption: Forward synthesis workflow for (±)-Teuvincenone B.

Quantitative Data Summary

The following table summarizes the step-by-step yields for the synthesis of key intermediates and the final product, (±)-Teuvincenone B.

StepTransformationStarting MaterialProductYield (%)
1-2Grignard Addition & IBX Oxidation12 + 13Enone 1184% (2 steps)
3-5Friedel-Crafts, Iodination, Kornblum OxidationEnone 11Intermediate 1567% (3 steps)
6-8C-H Oxidation, Allylation, Claisen RearrangementIntermediate 15Intermediate 1945% (3 steps)
9-11Iodoetherification, Elimination, OxidationIntermediate 19This compound (4)18% (3 steps)
Overall Total Synthesis 12 + 13 This compound (4) ~2.3%

Yields are as reported by Zhou, J.-X., et al. (2023).

Experimental Protocols: Key Reactions

Detailed experimental procedures for the pivotal steps in the synthesis of (±)-Teuvincenone B are provided below. These protocols are adapted from the supporting information of the primary literature.[4]

1. Synthesis of Tricyclic Enone (11)

  • Reaction: Grignard addition of benzyl chloride 13 to aldehyde 12 , followed by oxidation.

  • Procedure:

    • To a solution of benzyl chloride 13 (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add magnesium turnings (1.1 eq). Stir the mixture until the magnesium is consumed.

    • Cool the resulting Grignard reagent solution to 0 °C and add a solution of aldehyde 12 (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Dissolve the crude alcohol in DMSO. Add IBX (1.5 eq) in one portion.

    • Stir the mixture at room temperature for 12 hours.

    • Dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford enone 11 .

2. Synthesis of the Fully Substituted C-Ring Intermediate (19)

  • Reaction: Siegel–Tomkinson C–H oxidation, O-allylation, and Claisen rearrangement.

  • Procedure:

    • To a solution of tricyclic α-methoxy enone 15 (1.0 eq) in a mixture of CH₂Cl₂ and pyridine at -40 °C, add a pre-mixed solution of PhI(OAc)₂ (1.5 eq) and Ac₂O (3.0 eq) dropwise.

    • Stir the reaction at -40 °C for 4 hours. Quench with saturated aqueous Na₂S₂O₃ solution.

    • Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify to yield the C12-hydroxylated intermediate.

    • To a solution of the C12-hydroxylated intermediate (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq).

    • Heat the mixture to reflux and stir for 6 hours.

    • Cool to room temperature, filter, and concentrate the filtrate.

    • Dissolve the crude O-allyl ether in N,N-diethylaniline and heat to 210 °C in a sealed tube for 12 hours to effect the Claisen rearrangement.

    • Cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to afford intermediate 19 .

3. Construction of the D-Ring via Iodoetherification and Final Steps

  • Reaction: Intramolecular iodoetherification to form the tetracyclic core.

  • Procedure:

    • Dissolve intermediate 19 (1.0 eq) in CH₂Cl₂ at 0 °C.

    • Add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq) in portions.

    • Stir the mixture at room temperature for 24 hours in the dark.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

    • Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude iodinated tetracycle is then subjected to elimination using DBU (1.5 eq) in THF at room temperature for 3 hours.

    • After purification, the resulting alkene is oxidized using m-CPBA (2.0 eq) in CH₂Cl₂ at 0 °C to room temperature over 5 hours.

    • Purify the final product by flash column chromatography to yield (±)-Teuvincenone B (4 ).

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction times are based on published literature and may vary.

References

Application Notes and Protocols for the Synthesis of Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teuvincenone B is a naturally occurring diterpenoid that has garnered interest within the scientific community due to its potential biological activities, including antioxidant and antitumor properties.[1][2] Isolated from plants such as Teucrium polium, its complex, highly oxidized tetracyclic structure presents a significant synthetic challenge.[1] This document provides a detailed account of the first and currently only reported total synthesis of this compound. It is important to note that to date, a stereoselective (enantioselective) synthesis of this compound has not been published in the scientific literature. The protocols and data presented herein describe the racemic synthesis of (±)-Teuvincenone B, which represents the current state of the art in accessing this complex molecule.[1][3] This synthesis provides a foundation for future endeavors in medicinal chemistry and the development of potential enantioselective routes.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of (±)-Teuvincenone B revolves around the convergent assembly of the A/B/C ring system, followed by the construction of the D ring. The key features of this approach include:

  • Gram-scale assembly of the A/B/C tricycle: This was achieved through a modified three-step sequence.[1][3]

  • Strategic oxidation of the B and C rings: The synthesis employs a carefully planned sequence of oxidations to install the requisite functional groups.[1][3]

  • Intramolecular iodoetherification: This crucial step facilitates the formation of the dihydrofuran D ring.[1][3]

A visual representation of the retrosynthetic logic is provided below.

G Teuvincenone_B (±)-Teuvincenone B Intermediate_20a Intermediate 20a Teuvincenone_B->Intermediate_20a Iodoetherification Intermediate_19 Phenol 19 Intermediate_20a->Intermediate_19 Siegel–Tomkinson C–H oxidation & Claisen rearrangement Intermediate_15 Tricyclic α-methoxy enone 15 Intermediate_19->Intermediate_15 Benzylic iodination/ Kornblum oxidation Starting_Materials Aldehyde 12 & Benzyl chloride 13 Intermediate_15->Starting_Materials Grignard Addition, Oxidation, Nazarov Cyclization G cluster_0 Synthesis of Tricyclic α-methoxy enone (15) Aldehyde_12 Aldehyde 12 Grignard_Addition Grignard Addition Aldehyde_12->Grignard_Addition Benzyl_chloride_13 Benzyl chloride 13 Benzyl_chloride_13->Grignard_Addition Enone_11 Enone 11 Grignard_Addition->Enone_11 Intermediate IBX_Oxidation IBX Oxidation Enone_11->IBX_Oxidation Intermediate_10ab Intermediates 10a/10b IBX_Oxidation->Intermediate_10ab Enone Nazarov_Cyclization Nazarov Cyclization Final_Oxidation Oxidation Nazarov_Cyclization->Final_Oxidation Cyclized Product Intermediate_10ab->Nazarov_Cyclization Enone_15 Tricyclic α-methoxy enone 15 Final_Oxidation->Enone_15 G cluster_1 D-Ring Formation and Final Steps Phenol_19 Phenol 19 Iodoetherification Iodoetherification Phenol_19->Iodoetherification Intermediate_20a Intermediate 20a Iodoetherification->Intermediate_20a Conversion Conversion to Alcohol Intermediate_20a->Conversion Final_Product (±)-Teuvincenone B Conversion->Final_Product

References

Application Note: Purification of Teuvincenone B from Teucrium hircanicum Root Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teuvincenone B is a rearranged abietane diterpenoid that has been isolated from the roots of plants belonging to the Teucrium genus, notably Teucrium polium and Teucrium hircanicum.[1][2] As a member of the abietane family of natural products, this compound is of significant interest to the scientific community due to the known biological activities of this class of compounds, which include anticancer and anti-inflammatory properties.[3][4][5] The purification of this compound is a critical step for further investigation into its pharmacological properties and potential as a therapeutic agent.

This application note provides a detailed protocol for the purification of this compound from the n-hexane extract of Teucrium hircanicum roots. The methodology employs a two-step chromatographic process, beginning with silica gel column chromatography followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the quantitative data from a typical purification of this compound from 100 g of dried Teucrium hircanicum root powder. The data presented is a representative example based on typical yields for similar diterpenoids and may vary depending on the specific plant material and experimental conditions.

Purification StepFraction Volume/WeightThis compound (mg)Purity (%)Yield (%)
Crude n-hexane Extract 2.27 g45.4~2100
Silica Gel Chromatography
Fraction 1 (n-hexane)500 mL000
Fraction 2 (95:5 n-hexane:EtOAc)500 mL9.1~2020
Fraction 3 (90:10 n-hexane:EtOAc)500 mL27.2~6060
Fraction 4 (80:20 n-hexane:EtOAc)500 mL4.5~1010
Preparative RP-HPLC
Combined Fractions 2 & 340.8 mg32.6>9871.8

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried roots of Teucrium hircanicum are ground into a fine powder.

  • Extraction:

    • Macerate 470 g of the powdered roots in 3 L of n-hexane at room temperature for 24 hours.[2]

    • Repeat the maceration process five times to ensure exhaustive extraction.[2]

    • Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a gummy extract (approximately 2.27 g).[2]

Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of 100 g of silica gel 60 (0.063-0.200 mm) in n-hexane.

    • Pour the slurry into a glass column (3.5 cm diameter, 50 cm length) and allow it to pack under gravity.[6]

  • Sample Loading:

    • Dissolve the crude n-hexane extract in a minimal amount of dichloromethane.

    • Add 10 g of silica gel 60 to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.[6]

    • Carefully load the powdered sample onto the top of the prepared silica gel column.[6]

  • Elution:

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc) as follows:

      • 100% n-hexane

      • n-hexane:EtOAc (95:5)

      • n-hexane:EtOAc (90:10)

      • n-hexane:EtOAc (80:20)

      • 100% EtOAc

    • Collect fractions of 50 mL and monitor by thin-layer chromatography (TLC).

  • Fraction Pooling:

    • Combine fractions containing this compound based on the TLC profile. This compound is expected to elute in the mid-polarity fractions.

Preparative Reversed-Phase HPLC
  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Sample Preparation: Dissolve the enriched fractions from the silica gel column chromatography in methanol.

  • Purification:

    • Inject the sample onto the preparative HPLC column.

    • Elute with a linear gradient of methanol in water (e.g., 60-100% methanol over 30 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow plant Dried Teucrium hircanicum Roots extraction Maceration with n-hexane plant->extraction crude_extract Crude n-hexane Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction prep_hplc Preparative RP-HPLC (Methanol:Water gradient) enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Purification workflow for this compound.

Putative Anti-inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many abietane diterpenoids are known to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this putative mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->genes transcription stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor teuvincenone_b This compound teuvincenone_b->IKK inhibits (putative)

Caption: Putative NF-κB inhibition by this compound.

References

Application Note & Protocol: Evaluation of Teuvincenone B Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teuvincenone B is a novel natural compound with putative anti-cancer properties. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and proliferation.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.[1] This protocol also outlines methods for data analysis and the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Data Presentation

The cytotoxic activity of this compound is quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results can be summarized in a table for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer2445.8 ± 3.2
4825.3 ± 2.0
7215.1 ± 1.5
PC-3Prostate Cancer2462.5 ± 4.1
4838.0 ± 3.5
7222.7 ± 2.8
HCT-116Colon Cancer2455.3 ± 3.9
4831.2 ± 2.7
7218.9 ± 1.9
A549Lung Cancer2470.1 ± 5.5
4842.6 ± 4.3
7228.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, PC-3, HCT-116, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture
  • Maintain the cancer cell lines in a complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculture the cells when they reach 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.[3]

MTT Cytotoxicity Assay
  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.[3]

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Prepare serial dilutions of this compound in the complete culture medium. A typical concentration range to test for a new compound might be from 0.1 to 100 µM.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[2]

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[2]

  • After the incubation with MTT, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture (e.g., MCF-7, PC-3) B Cell Seeding (5x10³ cells/well in 96-well plate) A->B C 24h Incubation (Cell Attachment) B->C E Treat Cells with This compound C->E D Prepare this compound Serial Dilutions D->E F Incubate for 24, 48, or 72h E->F G Add MTT Reagent (Incubate 3-4h) F->G H Add DMSO to Dissolve Formazan G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for MTT cytotoxicity assay of this compound.

Potential Signaling Pathway: Apoptosis Induction

Many natural cytotoxic compounds induce cell death through apoptosis. A simplified diagram of a potential signaling pathway that could be investigated if this compound shows significant cytotoxicity is presented below.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Induction by this compound A This compound B Cellular Stress (e.g., ROS production) A->B C Mitochondrial Pathway B->C D Bax/Bcl-2 Regulation C->D modulates E Cytochrome c Release D->E promotes F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis G->H

Caption: Potential apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Anti-inflammatory Assay of Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teuvincenone B is a diterpenoid compound isolated from plants of the Premna genus, which have been traditionally used in folk medicine to treat inflammatory conditions.[1][2] While direct studies on the anti-inflammatory activity of this compound are limited in publicly available literature, related compounds from Premna species have demonstrated significant anti-inflammatory, immunomodulatory, and cytotoxic activities.[1][3] This document provides a set of detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory potential of this compound, based on established methodologies for assessing anti-inflammatory compounds and the known mechanisms of related molecules.

The proposed mechanisms of action for this compound's anti-inflammatory effects, extrapolated from related compounds, may involve the inhibition of key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and the reduction of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[3][4]

Data Presentation

In Vitro Anti-inflammatory Activity of this compound
AssayCell LineInducer (Concentration)This compound Conc. (µM)Inhibition (%)IC50 (µM)Positive Control (Inhibition %)
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)1Dexamethasone (1 µM)
5
10
25
50
Prostaglandin E2 (PGE2) Production RAW 264.7LPS (1 µg/mL)1Indomethacin (10 µM)
5
10
25
50
TNF-α Production RAW 264.7LPS (1 µg/mL)1Dexamethasone (1 µM)
5
10
25
50
IL-6 Production RAW 264.7LPS (1 µg/mL)1Dexamethasone (1 µM)
5
10
25
50
IL-1β Production RAW 264.7LPS (1 µg/mL)1Dexamethasone (1 µM)
5
10
25
50
In Vivo Anti-inflammatory Activity of this compound
Animal ModelTreatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Carrageenan-Induced Paw Edema Vehicle Control-0
This compound10
25
50
Indomethacin (Positive Control)10

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.[5]

2. Measurement of Nitric Oxide (NO) Production

  • Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]

  • Procedure:

    • After the 24-hour incubation with LPS and this compound, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2

  • Principle: The levels of secreted cytokines and PGE2 in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

  • Procedure:

    • Collect the cell culture supernatants after treatment with this compound and/or LPS.

    • Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the respective kits.[5]

    • Briefly, add supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Quantify the concentrations based on the standard curves provided with the kits.

4. Cell Viability Assay (MTT Assay)

  • Principle: To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay should be performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.

  • Procedure:

    • After collecting the supernatant for the above assays, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema formation.[6][7]

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control such as Indomethacin (10 mg/kg, p.o.).

    • Administer this compound or the vehicle orally 1 hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Visualizations

NF-kappaB Signaling Pathway Proposed Anti-inflammatory Mechanism of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription TeuvincenoneB This compound TeuvincenoneB->IKK Inhibition

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow General Experimental Workflow for Anti-inflammatory Assays cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay CellCulture RAW 264.7 Cell Culture Treatment Pre-treatment with this compound CellCulture->Treatment Stimulation LPS Stimulation (1 µg/mL) Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant MTT_Assay Cell Viability (MTT) Stimulation->MTT_Assay NO_Assay NO Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine/PGE2 ELISA Supernatant->Cytokine_Assay Data_Analysis_vitro Data Analysis (IC50) NO_Assay->Data_Analysis_vitro Cytokine_Assay->Data_Analysis_vitro MTT_Assay->Data_Analysis_vitro Animal_Groups Animal Grouping and Acclimatization Oral_Admin Oral Administration of this compound Animal_Groups->Oral_Admin Carrageenan Carrageenan Injection Oral_Admin->Carrageenan Paw_Volume Measure Paw Volume Carrageenan->Paw_Volume Data_Analysis_vivo Data Analysis (% Inhibition) Paw_Volume->Data_Analysis_vivo

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

References

Application Notes: Formulation Strategies for Teuvincenone B in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teuvincenone B is a natural diterpenoid compound isolated from plants such as Teucrium polium and Teucrium divaricatum.[][] Its potential as an anticancer agent that induces apoptosis makes it a compound of interest for preclinical research.[3] A significant challenge in the in vivo evaluation of this compound is its poor aqueous solubility.[][] Like many promising new chemical entities, it is soluble in organic solvents such as DMSO, acetone, and chloroform but is expected to have limited solubility in water, which can lead to low and variable bioavailability when administered orally or parenterally.[][][4][5]

The selection of an appropriate vehicle is critical to ensure accurate dose delivery, optimize systemic exposure, and minimize vehicle-related side effects.[6] Using a suboptimal formulation in early efficacy or toxicology studies can lead to an underestimation of a compound's potential or toxicity due to limited exposure.[7] These application notes provide an overview of common strategies and detailed protocols for formulating the poorly soluble compound this compound for oral and injectable administration in animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Molecular Formula C₂₀H₂₄O₅[][][3]
Molecular Weight 344.40 g/mol [][][3]
Appearance Yellow Powder[][]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[][]
Storage Store at -20°C[][]

Formulation Strategies and Vehicle Selection

For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance solubility and achieve adequate exposure in animal studies.[8] The choice depends on the route of administration, the required dose, the animal species, and the nature of the study (e.g., pharmacokinetics, efficacy, or toxicology).[9]

  • Aqueous Suspensions: For oral administration, suspending the compound in an aqueous vehicle with a suspending agent is a common approach. This is often suitable for early-stage studies.

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent and water can create a solution. This is applicable for both oral and, with caution, intravenous routes.[10] The concentration of the organic solvent must be carefully controlled to avoid toxicity.[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in an oil or a self-emulsifying drug delivery system (SEDDS) can improve oral absorption.[4][12] These formulations can enhance solubility and leverage lipid absorption pathways.[8]

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[13]

Commonly Used Excipients

The table below lists common excipients used for formulating poorly soluble drugs for preclinical animal studies.

Excipient ClassExample ExcipientsPrimary Use / RouteNotes
Suspending Agents Carboxymethyl cellulose sodium (CMC-Na), Methylcellulose (MC), Hydroxypropyl methylcellulose (HPMC)Oral SuspensionsUsed at low concentrations (e.g., 0.5% - 1% w/v) to increase viscosity and prevent settling.[14]
Co-solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), EthanolOral & Injectable SolutionsOften used in combination. The percentage of co-solvent should be minimized, especially for IV administration, to avoid toxicity.[15][16]
Surfactants / Solubilizers Polysorbate 80 (Tween 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Oral & Injectable SolutionsUsed to increase solubility and stability of solutions and suspensions.[9][16] Can have biological effects.[11]
Lipid Vehicles Corn oil, Sesame oil, Miglyol® 812, Labrafil®Oral & Subcutaneous/Intramuscular InjectionsSuitable for lipophilic compounds. Should be used with caution in certain disease models (e.g., hyperlipidemia).[9][14]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)Oral & Injectable SolutionsCan significantly increase aqueous solubility. Repeated oral dosing in rodents may cause GI issues.[9][14]

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound. Note: Always start by preparing a small test batch to ensure the compound dissolves or suspends as expected before making the full formulation.[14] Use freshly prepared formulations for optimal results.

Protocol 1: Oral Suspension of this compound (Target: 10 mg/kg)

This protocol describes the preparation of a 1 mg/mL suspension in 0.5% CMC-Na for oral gavage in mice (assuming an average mouse weight of 20 g and a dosing volume of 200 µL).

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile, deionized water (ddH₂O)

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare 0.5% CMC-Na Vehicle:

    • Weigh 50 mg of CMC-Na.

    • Measure 10 mL of ddH₂O into a beaker with a magnetic stir bar.

    • Slowly add the CMC-Na powder to the water while stirring continuously to avoid clumping.

    • Stir until the CMC-Na is fully dissolved and the solution is clear. This may take some time.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound. For a 1 mg/mL solution to dose 10 animals + ~20% overage, you might prepare 2.5 mL.

    • Required this compound = 1 mg/mL * 2.5 mL = 2.5 mg.

    • Weigh 2.5 mg of this compound powder.

    • Optional: Gently grind the powder with a mortar and pestle to reduce particle size and improve suspension homogeneity.

    • Add a small amount of the 0.5% CMC-Na vehicle (~0.2 mL) to the powder to create a paste. This helps in wetting the powder.

    • Gradually add the remaining 0.5% CMC-Na vehicle to the paste while mixing continuously until the final volume of 2.5 mL is reached.

    • Stir the final suspension for at least 15-30 minutes before dosing. Keep the suspension stirring during the dosing procedure to ensure homogeneity.

Example Formulation Composition (Oral Suspension):

ComponentConcentrationPurpose
This compound1 mg/mLActive Pharmaceutical Ingredient (API)
CMC-Na0.5% (w/v)Suspending Agent
Deionized Waterq.s. to 100%Vehicle
Protocol 2: Injectable Solution of this compound (Target: 5 mg/kg)

This protocol describes the preparation of a 0.5 mg/mL solution for intravenous (IV) injection in mice (assuming an average mouse weight of 20 g and a dosing volume of 200 µL). Due to the poor aqueous solubility, a co-solvent system is required.[15]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • PEG300, sterile

  • Polysorbate 80 (Tween 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Prepare Stock Solution (in DMSO):

    • This compound is soluble in DMSO.[][] Prepare a concentrated stock solution to minimize the final percentage of DMSO in the formulation. For example, prepare a 10 mg/mL stock.

    • Weigh 1 mg of this compound and dissolve it in 100 µL of DMSO. Ensure it is fully dissolved.

  • Prepare Final Formulation (Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline):

    • This formulation is a common example for solubilizing compounds for IV administration.[14]

    • To make 1 mL of the final 0.5 mg/mL solution:

      • Take 50 µL of the 10 mg/mL this compound stock solution (this provides 0.5 mg of the compound and 50 µL of DMSO).

      • In a sterile tube, add 400 µL of PEG300. Mix well with the DMSO stock.

      • Add 50 µL of Tween 80. Mix until the solution is clear.

      • Slowly add 500 µL of sterile saline, mixing gently. The solution should remain clear. If precipitation occurs, the formulation is not suitable at this concentration.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation.

    • Administer within a short time after preparation.

Example Formulation Composition (Injectable Solution):

ComponentPercentage (v/v)Volume for 1 mLPurpose
DMSO5%50 µLPrimary Solvent (for API)
PEG30040%400 µLCo-solvent / Solubilizer
Tween 805%50 µLSurfactant / Solubilizer
Saline (0.9%)50%500 µLVehicle

Visualizations

Experimental Workflow for Formulation

The following diagram outlines the general workflow for preparing a this compound formulation for an in vivo study.

G cluster_prep Preparation Phase cluster_form Formulation Phase cluster_admin Administration Phase compound Receive this compound char Characterize Solubility (Test small batches) compound->char calc Calculate Required Doses & Formulation Volume char->calc select Select Formulation Strategy (e.g., Suspension, Solution) calc->select prepare_v Prepare Vehicle (e.g., 0.5% CMC-Na) select->prepare_v dissolve Dissolve/Suspend API in Vehicle prepare_v->dissolve qc Quality Control Check (Visual for precipitation/homogeneity) dissolve->qc dose Dose Animals (Maintain mixing if suspension) qc->dose observe Observe Animals for Adverse Reactions dose->observe

Caption: Workflow for preparing and administering this compound.

Decision Tree for Formulation Selection

This diagram provides a logical approach to selecting an appropriate formulation strategy.

G start Start: Formulate This compound route Route of Administration? start->route oral_node Oral (PO) route->oral_node Oral iv_node Injectable (IV, IP, SC) route->iv_node Injectable oral_type Solution or Suspension? oral_node->oral_type iv_check Is API Soluble in Tolerated Vehicle System? iv_node->iv_check suspension Prepare Aqueous Suspension (e.g., 0.5% CMC-Na) oral_type->suspension Suspension (Simpler) solution_oral Use Co-solvent, Surfactant, or Lipid-based Vehicle oral_type->solution_oral Solution (Better absorption) solution_iv Prepare Co-solvent/Surfactant Solution (e.g., DMSO/PEG/Tween) iv_check->solution_iv Yes nano Consider Nanosuspension (Advanced Formulation) iv_check->nano No

Caption: Decision tree for selecting a this compound formulation.

Hypothetical Signaling Pathway Interaction

While the precise mechanism of action for this compound is still under investigation, many anticancer compounds interact with fundamental pathways controlling cell growth and apoptosis.[3] The TGF-β signaling pathway is one such critical pathway involved in cell fate decisions.[17][18] The following diagram illustrates the canonical TGF-β pathway. Disclaimer: The interaction of this compound with this pathway is hypothetical and shown for illustrative purposes only.

G TGF-β Signaling Pathway (Simplified) cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus TGFB TGF-β Ligand RecII Type II Receptor TGFB->RecII Binds RecI Type I Receptor RecII->RecI Recruits & Phosphorylates SMAD23 R-SMAD (SMAD2/3) RecI->SMAD23 Phosphorylates (P) Complex SMAD2/3-SMAD4 Complex SMAD23->Complex Binds SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Gene Target Gene Transcription Complex->Gene Translocates to Nucleus Teuvin This compound (Hypothetical Target) Teuvin->SMAD23 Potential Inhibition? Cell Cycle Arrest,\nApoptosis, etc. Cell Cycle Arrest, Apoptosis, etc. Gene->Cell Cycle Arrest,\nApoptosis, etc.

Caption: Simplified TGF-β signaling pathway with a hypothetical point of interaction.

References

Application Notes and Protocols for the Quantification of Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teuvincenone B is a naturally occurring abeo-abietane diterpenoid that has been isolated from plants of the Teucrium genus.[1] Interest in this compound has grown due to its potential biological activities, including antioxidant and antitumor properties.[1] As research into its pharmacological effects and potential for drug development continues, the need for robust and reliable analytical methods for its quantification in various matrices becomes crucial.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a proposed reversed-phase HPLC method for the quantification of this compound. This method is suitable for routine analysis and quality control of purified samples or extracts.

Instrumentation and Columns

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The identification of this compound has been previously performed using an Agilent 1260 LC/MS instrument with an InfinityLab Poroshell 120 column (EC-C18, 2.7μm, 3.0 x 150 mm).[2] A similar C18 stationary phase is recommended for this quantitative method.

Experimental Protocol

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation:

    • For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds.

    • Dissolve the final dried extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The following table summarizes the proposed HPLC parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (based on typical chromophores in similar structures)[2]
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Stock Calibration Prepare Calibration Curve Standards Standard->Calibration HPLC HPLC-UV Analysis Calibration->HPLC Sample Prepare Sample (Extract & Filter) Sample->HPLC Data Data Acquisition HPLC->Data CalibrationCurve Generate Calibration Curve Data->CalibrationCurve Quantify Quantify this compound in Sample Data->Quantify CalibrationCurve->Quantify LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Stock Calibration Prepare Calibration Standards Standard->Calibration LCMS LC-MS/MS Analysis (MRM) Calibration->LCMS Sample Prepare Sample (with Internal Standard) Sample->LCMS Data Data Acquisition LCMS->Data CalibrationCurve Generate Calibration Curve (Analyte/IS Ratio) Data->CalibrationCurve Quantify Quantify this compound in Sample Data->Quantify CalibrationCurve->Quantify

References

Application Notes and Protocols for B Cell Line Screening of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Screening of "Compound T" (a hypothetical novel anti-cancer agent) on a B Cell Line Panel

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-cell malignancies, including a variety of lymphomas and leukemias, represent a significant area of oncology research. The identification of novel therapeutic agents with specific activity against these cancers is a critical goal. Natural products are a rich source of potential anti-cancer compounds. "Compound T" is a hypothetical novel small molecule isolated from a natural source, which has shown preliminary cytotoxic activity in other cancer cell lines. These application notes provide a framework and detailed protocols for screening "Compound T" against a panel of human B cell lines to determine its potential as a therapeutic agent for B-cell malignancies.

The following protocols outline methods to assess the cytotoxic and apoptotic effects of "Compound T" and to investigate its mechanism of action by analyzing its impact on key signaling pathways involved in B-cell proliferation and survival.

Data Presentation: Hypothetical Cytotoxicity of Compound T

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for "Compound T" against a panel of B cell lines after 48 hours of treatment. Doxorubicin is included as a positive control.

Cell LineDescriptionCompound T IC50 (µM)Doxorubicin IC50 (µM)
Raji Burkitt's lymphoma8.50.5
Daudi Burkitt's lymphoma12.20.8
IM-9 B lymphoblastoid25.11.2
Pfeiffer Diffuse Large B-cell Lymphoma6.80.4
PBMCs Peripheral Blood Mononuclear Cells (Healthy Donor)> 1005.0

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable B cell line cultures for screening experiments.

Materials:

  • Raji (ATCC® CCL-86™), Daudi (ATCC® CCL-213™), IM-9 (ATCC® CCL-159™), Pfeiffer (ATCC® CRL-2632™) cell lines

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypan Blue solution (0.4%)

  • Phosphate Buffered Saline (PBS), sterile

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS (20% for IM-9) and 1% Penicillin-Streptomycin.

  • Thaw frozen cell vials rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 150 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C with 5% CO2.

  • Monitor cell density and viability daily using a hemocytometer and Trypan Blue staining.

  • Split the cultures every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Compound T on B cell lines and calculate IC50 values.

Materials:

  • B cell lines in logarithmic growth phase

  • Complete growth medium

  • Compound T (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Protocol:

  • Harvest cells and adjust the cell density to 5 x 10^4 cells/mL in complete growth medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of Compound T and Doxorubicin in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Compound T in B cell lines.

Materials:

  • B cell line (e.g., Pfeiffer)

  • Compound T

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells in a 6-well plate with complete growth medium.

  • Treat the cells with Compound T at its IC50 and 2x IC50 concentration for 24 hours. Include an untreated control.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Visualizations

experimental_workflow cluster_setup Phase 1: Preparation & Setup cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanism of Action culture B Cell Line Culture (Raji, Daudi, Pfeiffer, IM-9) seed Seed Cells in 96-Well Plates culture->seed compound Prepare Compound T Stock & Dilutions treat_viability Treat with Compound T (48 hours) compound->treat_viability seed->treat_viability mtt MTT Assay treat_viability->mtt ic50 Determine IC50 Values mtt->ic50 select_cell Select Sensitive Cell Line (e.g., Pfeiffer) ic50->select_cell treat_apoptosis Treat with IC50 & 2x IC50 (24 hours) select_cell->treat_apoptosis flow Annexin V/PI Staining & Flow Cytometry treat_apoptosis->flow apoptosis_analysis Quantify Apoptosis flow->apoptosis_analysis

Caption: Experimental workflow for screening Compound T.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway compound_t Compound T bcl2 Bcl-2 (Anti-apoptotic) compound_t->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound_t->bax Activates bcl2->bax Inhibits cyto_c Cytochrome c release bax->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis logical_relationship start Start Screening ic50_check IC50 < 30 µM in B-cell lines? start->ic50_check selectivity_check Selective for cancer cells (IC50 PBMCs > 5x IC50 cancer)? ic50_check->selectivity_check Yes stop Stop/Deprioritize Compound ic50_check->stop No apoptosis_check Induces significant apoptosis? selectivity_check->apoptosis_check Yes selectivity_check->stop No proceed Proceed to Mechanism & In Vivo Studies apoptosis_check->proceed Yes apoptosis_check->stop No

Application Notes and Protocols: Synthesis and SAR Studies of Teuvincenone B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed framework and protocols for the synthesis of novel Teuvincenone B analogues and the subsequent evaluation of their structure-activity relationships (SAR). The goal is to guide the exploration of this abeo-abietane scaffold for the development of potent therapeutic agents.

Introduction to this compound

This compound is a naturally occurring 17(15→16)-abeo-abietane diterpenoid isolated from plants of the Teucrium genus.[1][] Structurally, it features a complex, highly oxidized 6/6/6/5 tetracyclic ring system with an aromatized C-ring and a dihydrofuran D-ring.[1] Preliminary studies have indicated that this compound and related compounds exhibit promising biological activities, including antioxidant and antitumor effects, making its scaffold an attractive starting point for medicinal chemistry campaigns.[1] However, the natural abundance of this compound is extremely low, necessitating a synthetic approach for further investigation.[1]

The recent first total synthesis of (±)-teuvincenone B provides a foundational route that can be adapted for the generation of a library of analogues.[1] This application note outlines a proposed strategy for synthesizing such analogues and establishes protocols for evaluating their biological activity to build a robust SAR model.

Known Biological Activities of this compound:

  • Antitumor Activity[1]

  • Antioxidant Activity[1]

  • Potential inhibition of protein kinases involved in tumorigenesis[3]

Proposed General Synthetic Strategy

The synthesis of this compound analogues can be approached by leveraging the established total synthesis route, which involves the key steps of assembling the A/B/C tricyclic core, followed by strategic oxidation and D-ring closure.[1] Analogue synthesis will focus on late-stage diversification of key functional groups on the core scaffold.

A generalized workflow for this process is outlined below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Analogue Diversification cluster_2 Phase 3: Evaluation & Analysis start Commercially Available Starting Materials core_assembly Gram-Scale Assembly of A/B/C Ring System [7] start->core_assembly oxidation Sequential Oxidation & Functionalization [7] core_assembly->oxidation core_scaffold Advanced Intermediate (Pre-D-Ring Closure) oxidation->core_scaffold diversify Parallel Synthesis: - O-Alkylation - O-Acylation - Aromatic Substitution - etc. core_scaffold->diversify analogue_library Library of this compound Analogues diversify->analogue_library bio_screen Biological Screening (e.g., Cytotoxicity, Antioxidant Assays) analogue_library->bio_screen data_analysis Data Analysis & SAR Determination bio_screen->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

Figure 1: General workflow for the synthesis and evaluation of this compound analogues.

Experimental Protocols: Synthesis

The following protocols are adapted from the reported total synthesis of (±)-teuvincenone B and extended to propose methods for analogue generation.[1]

Protocol: Synthesis of the A/B/C Ring System

The tetracyclic core is the foundation for all subsequent analogue synthesis. The assembly of this core on a gram scale has been reported and involves a three-step sequence to construct the A/B/C ring system, followed by strategic oxidations to install necessary functional groups.[1] Researchers should refer to the primary literature by Zhou, J.-X., et al. (2023) for the detailed multi-step procedure.[1] The key is to generate a late-stage intermediate that can be used as a common precursor for diversification.

Proposed Protocol: Diversification via O-Alkylation of Phenolic Hydroxyls

This protocol targets the hydroxyl groups on the aromatic C-ring, which are prime locations for modification to probe their importance in receptor binding.

  • Dissolution: Dissolve the this compound core structure (1.0 eq) in anhydrous acetone or DMF (0.1 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Alkylating Agent: Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the solid K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired O-alkylated analogue.

Proposed Protocol: Diversification via O-Acylation of Phenolic Hydroxyls

This protocol introduces ester functionalities, which can alter solubility and act as potential prodrugs.

  • Dissolution: Dissolve the this compound core structure (1.0 eq) in anhydrous dichloromethane (DCM) containing pyridine (2.0 eq) or triethylamine (TEA, 2.0 eq) at 0 °C.

  • Acylating Agent: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.2 eq) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the O-acylated analogue.

Experimental Protocols: Biological Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogues against various cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound analogues in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include vehicle (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism).

G cluster_workflow Cytotoxicity Screening Workflow plate_cells Seed Cancer Cells in 96-well Plates treat Treat with Analogue (Serial Dilutions) plate_cells->treat incubate Incubate (48-72 hours) treat->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent read_plate Read Absorbance (570 nm) mtt_reagent->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.

Structure-Activity Relationship (SAR) Analysis

The data generated from biological screening will be used to establish SAR. Modifications will be systematically correlated with changes in biological activity (e.g., IC₅₀ values).

Proposed Points for Diversification

The this compound scaffold offers several sites for chemical modification to probe the SAR.

Note: Due to limitations in rendering arrows onto an image directly in DOT, the positions are described below.

Figure 3: Key positions on the this compound scaffold for SAR studies. Position A (C7-OH): Modify the C7 phenolic hydroxyl group (alkylation, acylation) to probe its role as a hydrogen bond donor/acceptor. Position B (C11-OH): Modify the C11 phenolic hydroxyl group to assess its importance for activity. Position C (Dihydrofuran Ring): Explore modifications like saturation or ring-opening to determine the necessity of this moiety. Position D (A/B Rings): Introduce substituents on the A and B rings to probe steric and electronic effects.

Data Presentation for SAR

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between analogues.

Table 1: Hypothetical SAR Data for this compound Analogues against HeLa Cells

CompoundR¹ (at C7)R² (at C11)Other ModificationsIC₅₀ (µM)Fold Change vs. Parent
This compound -OH -OH None 5.2 -
Analogue 1-OCH₃-OHNone15.63.0x (Less Potent)
Analogue 2-OH-OCH₃None2.12.5x (More Potent)
Analogue 3-OCH₃-OCH₃None35.16.7x (Less Potent)
Analogue 4-OCOCH₃-OHNone8.91.7x (Less Potent)
Analogue 5-OH-OHSaturated D-Ring> 50> 9.6x (Inactive)

Interpretation of Hypothetical Data:

  • C11-OH is Key: Methylation of the C11 hydroxyl (Analogue 2) increased potency, suggesting that while the hydrogen bond donor is important, small alkyl groups might enhance hydrophobic interactions. In contrast, methylating the C7 hydroxyl (Analogue 1) was detrimental.

  • Free Phenols are Important: Di-methylation (Analogue 3) significantly reduced activity, indicating that at least one free phenolic group is likely required for the compound's mechanism of action.

  • Dihydrofuran Ring is Essential: Saturation of the D-ring (Analogue 5) led to a complete loss of activity, highlighting its critical role.

Conclusion

This document provides a strategic guide for the synthesis of this compound analogues and the systematic evaluation of their structure-activity relationships. By following the proposed synthetic and biological protocols, researchers can effectively explore the chemical space around this promising natural product scaffold. The resulting SAR data will be invaluable for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel anticancer agents.

References

Troubleshooting & Optimization

Navigating the Synthesis of Teuvincenone B: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

The total synthesis of Teuvincenone B, a structurally complex 17(15→16)-abeo-abietane diterpenoid, presents a significant undertaking for synthetic chemists. Its highly oxidized and fully substituted aromatic C ring poses considerable challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis, based on the pioneering work in the field.

Frequently Asked Questions (FAQs)

Q1: My late-stage oxidation of the C6/C7 positions is failing and leading to cleavage of the aromatic C ring. What is happening and how can I avoid this?

A1: This is a known issue when attempting to oxidize the C6 and C7 positions at a late stage in the synthesis. The electron-rich nature of the fully substituted benzene ring makes it susceptible to oxidative cleavage under harsh conditions. The successful strategy involves a carefully planned sequence of oxidation events, where the oxidation state of the B and C rings is escalated in a specific order. It is recommended to introduce the necessary oxygenation at earlier stages of the synthesis, prior to the construction of the complete tetracyclic core. The reported successful sequence is C6/11/14 → C7 → C12 → C17.[1]

Q2: I am having trouble with the C(12)-H oxidation. Standard electrophilic halogenation methods are not working. What alternative approaches can I try?

A2: Direct electrophilic bromination or iodination at the C12 position has been reported to be unsuccessful.[1] A radical-based arene C-H oxidation is a viable alternative, however, it can suffer from low yields (8-16%) due to steric hindrance and potential incompatibility with other functional groups like terminal alkenes.[1] A more successful reported approach involves a Siegel-Tomkinson C-H oxidation.[1]

Q3: The use of stoichiometric lithium/naphthalene for the coupling of key fragments is not scalable in my lab. Are there more practical alternatives?

A3: While effective on a small scale, the use of stoichiometric lithium/naphthalene for activating benzyl chloride derivatives for coupling is indeed problematic for scale-up. A more scalable and efficient alternative is to employ a Grignard addition reaction. This method has been successfully used for the gram-scale assembly of the A/B/C ring system of this compound.[1]

Q4: I am observing uncontrolled air oxidation of one of my intermediates. How can I control this process?

A4: Certain diastereomers in the synthetic pathway can be susceptible to air oxidation.[1] To achieve a controlled and selective oxidation, the use of sodium methoxide (MeONa) in the presence of oxygen (O₂) has been shown to be effective. While this may initially produce a mixture of products (e.g., α-hydroxy enone and α-diketone), subsequent treatment with a base like DBU can drive the reaction to the desired α-hydroxy enone in good yield.[1]

Troubleshooting Guide: Key Experimental Steps & Data

For researchers encountering specific issues, the following table summarizes problematic reaction steps and the reported successful conditions.

Challenge Problematic Approach & Yield Successful Approach & Yield Key Reagents & Conditions
C(12)-H Oxidation Radical-based arene C-H oxidation (8-16%)[1]Siegel-Tomkinson C-H oxidationNot specified
Fragment Coupling Stoichiometric Li/naphthalene (problematic for scale-up)[1]Grignard addition (90% on multigram-scale)[1]Mg, THF
Controlled Oxidation Air oxidation (uncontrolled)[1]MeONa/O₂, then DBU (70% overall)[1]MeONa, O₂, DBU
Late-Stage Oxidation Unsuccessful, led to ring cleavage[1]Sequential oxidation strategySee synthetic pathway

Experimental Protocols

Gram-Scale Assembly of the A/B/C Ring System via Grignard Addition:

  • To a solution of the starting aldehyde in an appropriate solvent, add the Grignard reagent derived from the corresponding benzyl chloride at a suitable temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the coupled product.

  • The subsequent oxidation to the enone can be achieved using IBX in a suitable solvent.[1]

Synthetic and Troubleshooting Logic

The following diagrams illustrate the logical flow of the successful total synthesis of this compound, highlighting the key challenges and the strategic solutions employed.

This compound Total Synthesis Strategy cluster_Challenges Key Synthetic Challenges cluster_Solutions Strategic Solutions C_Ring Highly Oxidized & Fully Substituted C Ring Seq_Ox Rational Sequential Oxidation (C6/11/14 -> C7 -> C12 -> C17) C_Ring->Seq_Ox Addressed by Late_Stage_Ox Late-Stage Oxidation Failure Late_Stage_Ox->Seq_Ox Solved by C12_Ox Problematic C(12)-H Oxidation Siegel_Tomkinson Siegel-Tomkinson C-H Oxidation C12_Ox->Siegel_Tomkinson Overcome with Scale_Up Scalability of Coupling Grignard Gram-Scale Grignard Addition Scale_Up->Grignard Improved with Uncontrolled_Ox Uncontrolled Intermediate Oxidation Controlled_Ox Controlled Oxidation (MeONa/O2, DBU) Uncontrolled_Ox->Controlled_Ox Managed by Convergent Convergent Approach Convergent->Seq_Ox Enabled Convergent->Grignard Enabled

Caption: Key challenges and strategic solutions in this compound synthesis.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Recommended Actions start Start Synthesis issue Encountering Synthetic Hurdle? start->issue p1 Low Yield at C(12)-H Oxidation issue->p1 Yes p2 Oxidative Cleavage of C Ring p3 Poor Scalability of Coupling p4 Uncontrolled Side Reaction (Oxidation) end Successful Synthesis issue->end No s1 Implement Siegel-Tomkinson Oxidation p1->s1 s2 Revise Strategy: Adopt Sequential Oxidation p2->s2 s3 Switch to Grignard-based Protocol p3->s3 s4 Use Controlled Oxidation: MeONa/O2, then DBU p4->s4 s1->end s2->end s3->end s4->end

Caption: Troubleshooting decision workflow for this compound synthesis.

References

Teuvincenone B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Teuvincenone B. The information is based on established synthetic routes and analysis of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound presents several challenges primarily due to its highly oxidized and complex tetracyclic structure.[1][2][3] Key difficulties include:

  • Construction of the highly substituted and oxidized aromatic C-ring.

  • Stereoselective formation of the dihydrofuran D-ring.

  • Management of protecting groups throughout the multi-step synthesis.

  • Potential for low yields and the formation of side products in various steps.

Q2: My overall yield is significantly lower than reported in the literature. What are the most critical steps to optimize?

Low overall yield can result from suboptimal conditions in several key transformations. Based on reported syntheses, the following steps are critical and can significantly impact the final yield:

  • Siegel-Tomkinson C-H Oxidation: This step introduces a key hydroxyl group and can be sensitive to reaction conditions, potentially leading to over-oxidation or incomplete reaction.

  • Claisen Rearrangement: The thermal Claisen rearrangement to install the allyl group on the aromatic ring can be prone to thermal decomposition or the formation of isomeric byproducts if the temperature and reaction time are not carefully controlled.

  • Intramolecular Iodoetherification: The cyclization to form the dihydrofuran D-ring is a crucial step. The yield can be affected by the purity of the substrate, the nature of the base, and the reaction temperature.

Q3: I am observing the formation of multiple diastereomers after the iodoetherification step. How can I improve the diastereoselectivity?

The formation of diastereomers during the construction of the D-ring is a common issue.[2] To improve the diastereoselectivity, consider the following:

  • Substrate Conformation: The conformation of the substrate at the moment of cyclization plays a crucial role. The use of different solvents or additives might influence this conformation.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of kinetically controlled reactions.

  • Choice of Reagents: While iodine is the typical electrophile for iodoetherification, exploring other sources of electrophilic iodine or different reaction promoters could potentially alter the diastereomeric ratio.

  • Purification: If the formation of diastereomers cannot be completely suppressed, efficient chromatographic separation methods, such as flash column chromatography or HPLC, will be necessary.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Friedel-Crafts acylation (if applicable in a modified synthesis) - Catalyst deactivation by moisture or impurities.- Substrate or product decomposition under acidic conditions.- Formation of ortho and para isomers, leading to purification challenges.[4][5]- Ensure anhydrous conditions and use freshly distilled solvents.- Use a milder Lewis acid catalyst or a heterogeneous catalyst to minimize degradation.[4][5]- Optimize reaction temperature and time to favor the desired isomer.
Incomplete benzylic iodination/Kornblum oxidation - Insufficient amount of the iodinating agent (e.g., NIS).- Incomplete oxidation of the intermediate iodide.- Increase the equivalents of the iodinating agent.- Ensure the DMSO used in the Kornblum oxidation is of high purity and the reaction is heated appropriately to drive the oxidation to completion.
Formation of over-oxidized byproducts during C-H oxidation - Reaction time is too long.- Excess of the oxidizing agent.- Carefully monitor the reaction progress by TLC or LC-MS.- Use the stoichiometric amount of the oxidizing agent and quench the reaction as soon as the starting material is consumed.
Cleavage of the benzene ring during a reaction step - Use of excessively harsh acidic or oxidizing conditions.[3]- Screen for milder reaction conditions.- Employ protecting groups for sensitive functionalities on the aromatic ring if necessary.
Formation of an undesired constitutional isomer during Claisen rearrangement - The reaction may be proceeding through an alternative, thermodynamically favored pathway.- Optimize the reaction temperature; Claisen rearrangements are often sensitive to thermal conditions.- Consider using a Lewis acid to catalyze the rearrangement at a lower temperature, which may favor the desired kinetic product.
Low diastereoselectivity in the formation of intermediate 20a/20b - The energy difference between the transition states leading to the two diastereomers is small.[2]- As reported, this step may inherently have low selectivity (1:1.1 dr).[2] Focus on efficient separation of the desired diastereomer (20a) by flash column chromatography.[2]

Experimental Protocols

Key Experimental Step: Intramolecular Iodoetherification for D-Ring Formation (Adapted from Zhou et al., 2023)

  • Preparation: To a solution of the alcohol precursor in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (argon or nitrogen), add a suitable base (e.g., sodium bicarbonate or potassium carbonate).

  • Reaction Initiation: Cool the mixture to 0 °C and add a solution of iodine (I₂) or another electrophilic iodine source (e.g., N-iodosuccinimide) portion-wise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired product.

Visualizations

Teuvincenone_B_Synthesis_Workflow cluster_A_B_C_ring A/B/C Ring System Assembly cluster_C_ring_functionalization C-Ring Functionalization cluster_D_ring D-Ring Construction cluster_final_product Final Product start Starting Materials three_step Modified Three-Step Sequence start->three_step Gram-scale benzylic_iodination Benzylic Iodination/Kornblum Oxidation three_step->benzylic_iodination ch_oxidation Siegel-Tomkinson C-H Oxidation benzylic_iodination->ch_oxidation claisen Claisen Rearrangement ch_oxidation->claisen iodoetherification Intramolecular Iodoetherification claisen->iodoetherification teuvincenone_b This compound iodoetherification->teuvincenone_b

Caption: High-level workflow for the total synthesis of this compound.

Side_Reaction_Analysis main_path Desired Reaction Pathway starting_material Key Intermediate product Desired Product starting_material->product Optimal Conditions byproduct1 Isomeric Byproduct starting_material->byproduct1 Suboptimal Temperature byproduct2 Decomposition Product starting_material->byproduct2 Harsh Conditions byproduct3 Over-oxidized Product starting_material->byproduct3 Excess Reagent side_reaction Potential Side Reactions

Caption: Logical relationship between the desired reaction and potential side reactions.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_conditions Review Reaction Conditions - Temperature - Time - Stoichiometry start->check_conditions check_reagents Verify Reagent Purity - Solvents - Starting Materials - Catalysts start->check_reagents analyze_byproducts Analyze Crude Product (NMR, LC-MS) start->analyze_byproducts decision Identify Cause? check_conditions->decision check_reagents->decision analyze_byproducts->decision optimize Optimize Conditions (e.g., Lower Temp, Adjust Stoichiometry) decision->optimize Yes purify Purify Reagents decision->purify Yes modify Modify Synthetic Route decision->modify No solution Problem Resolved optimize->solution purify->solution

Caption: A general workflow for troubleshooting synthetic chemistry problems.

References

Technical Support Center: Improving Teuvincenone B Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Teuvincenone B in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring diterpenoid compound isolated from plants of the Teucrium genus.[1] It exists as a yellow powder and is known to be soluble in organic solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1] Like many hydrophobic natural products, this compound has low aqueous solubility, which can lead to precipitation in the aqueous environment of bioassays, such as cell culture media. This precipitation can result in inaccurate and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For most in vitro applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO in the assay medium.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. A final concentration of ≤ 0.1% is ideal, although concentrations up to 0.5% may be tolerated by some cell lines. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended final DMSO concentration.

Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous bioassay medium. What can I do?

This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent precipitates when introduced into an aqueous environment. Please refer to the Troubleshooting Guide for Compound Precipitation below for detailed solutions.

Q5: Are there alternative solvents to DMSO for this compound?

While DMSO is the most common solvent, other options like ethanol or dimethylformamide (DMF) can be considered.[2] However, the final concentration of any organic solvent in the bioassay should be minimized, and a solvent control experiment is essential.

Troubleshooting Guide for Compound Precipitation

Encountering precipitation of this compound during your experiments can be a significant hurdle. The following guide provides a systematic approach to troubleshoot and resolve this issue.

Visualizing the Troubleshooting Workflow

G Troubleshooting Workflow for this compound Precipitation cluster_0 Problem Identification cluster_1 Initial Checks & Simple Fixes cluster_2 Intermediate Solutions cluster_3 Advanced Strategies cluster_4 Outcome start Precipitation Observed in Bioassay check_stock 1. Verify Stock Solution - Is it fully dissolved? - Is DMSO anhydrous? start->check_stock check_dilution 2. Review Dilution Technique - Pre-warm media to 37°C? - Added stock to media (not vice-versa)? - Gentle mixing during addition? check_stock->check_dilution increase_stock_conc 3. Increase Stock Concentration - Prepare a more concentrated stock in DMSO. - Reduces final DMSO volume. check_dilution->increase_stock_conc If precipitation persists end Clear Solution, Proceed with Bioassay check_dilution->end If issue is resolved stepwise_dilution 4. Perform Stepwise Dilution - Dilute stock in a small volume of media first. - Then add to the final volume. increase_stock_conc->stepwise_dilution increase_stock_conc->end If issue is resolved sonication 5. Gentle Sonication - Briefly sonicate the final solution in a water bath. stepwise_dilution->sonication If precipitation persists stepwise_dilution->end If issue is resolved solubilizing_agents 6. Use Solubilizing Agents - Co-solvents (e.g., PEG400, ethanol) - Surfactants (e.g., Tween 80) - Cyclodextrins sonication->solubilizing_agents sonication->end If issue is resolved solubilizing_agents->end G Proposed Apoptosis Induction by this compound cluster_0 Cellular Signaling cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome TeuvincenoneB This compound ProteinKinase Pro-survival Protein Kinase (e.g., Akt, ERK) TeuvincenoneB->ProteinKinase Inhibits AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) ProteinKinase->AntiApoptotic Activates Mitochondrion Mitochondrion AntiApoptotic->Mitochondrion Inhibits Cytochrome c release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Teuvincenone B: Technical Support and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Teuvincenone B in DMSO and other common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it is crucial to adhere to recommended storage conditions. As a solid, it should be stored at -20°C. When dissolved in a solvent, it is best to store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: In which solvents is this compound soluble?

This compound is a diterpenoid compound soluble in a range of organic solvents.[1] This solubility profile allows for flexibility in the preparation of stock solutions for various experimental assays.

Q3: How can I determine the stability of my this compound solution over time?

Since specific stability data for this compound in various solvents is not extensively published, it is recommended to perform an in-house stability assessment. A general protocol involves preparing a stock solution in the desired solvent (e.g., DMSO), and then analyzing its purity at different time points and storage conditions using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q4: What factors can influence the stability of this compound in DMSO?

Several factors can affect the stability of compounds stored in DMSO. Key considerations include:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible compounds.[3][4]

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.

  • Light: Exposure to light can cause photodegradation of light-sensitive molecules. It is recommended to store solutions in amber vials to protect them from light.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation.[3][5] It is best practice to aliquot stock solutions into single-use volumes.

Q5: I've observed precipitation in my this compound stock solution. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. If precipitation is observed, you can try to redissolve the compound by gentle warming and vortexing. However, it is crucial to confirm that the compound has not degraded. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMSOSoluble[1][6]
AcetoneSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Table 3: Example Stability Assessment of this compound in DMSO at -20°C

Compound IDInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)Degradation Products Observed
This compoundUser-determinedUser-determinedUser-determinedUser-determinedUser-determined

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent using HPLC or LC-MS.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other solvent of interest)

  • Amber glass vials

  • HPLC or LC-MS system

  • Appropriate mobile phase and column for analysis

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquot Solution: Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap them tightly.

  • Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and concentration. This will serve as your baseline.

  • Storage: Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, and room temperature), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the vial to equilibrate to room temperature and analyze the sample using the same HPLC or LC-MS method used for the T0 analysis.

  • Data Analysis: Calculate the purity of this compound at each time point by comparing the peak area of the parent compound to the total peak area of all components (parent compound + degradation products). A decrease in the relative peak area of this compound indicates degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis p1 Prepare 10 mM Stock Solution in Anhydrous DMSO p2 Aliquot into Amber Vials p1->p2 a1 T0 Analysis (HPLC/LC-MS) p2->a1 Immediate Analysis a2 Store Vials at -20°C, 4°C, RT p2->a2 a3 Time-Point Analysis (e.g., 1, 3, 6 months) a2->a3 a4 Calculate Purity & Identify Degradants a3->a4

Experimental workflow for stability assessment.

Representative Wnt/β-catenin signaling pathway.

References

Technical Support Center: Teuvincenone B Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers working on the crystallization of Teuvincenone B.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a diterpenoid compound with the molecular formula C20H24O5 and a molecular weight of 344.40 g/mol .[][2] It typically appears as a yellow powder.[]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in a range of organic solvents.[] The choice of solvent is a critical first step in designing a successful crystallization experiment.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C.[][3][4][5] If dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3][5]

Solubility Data

The selection of an appropriate solvent system is crucial for successful crystallization. Below is a summary of known solvents for this compound. An ideal crystallization solvent will dissolve the compound when hot but have limited solubility when cold.

SolventSolubilityNotes
Acetone Soluble[]A polar aprotic solvent. Its high volatility makes it suitable for slow evaporation methods.
Chloroform Soluble[]A non-polar solvent. Can be used in solvent/anti-solvent systems.
Dichloromethane Soluble[]Similar to chloroform but with a lower boiling point.
DMSO Soluble[][3]A highly polar aprotic solvent. Often used to create stock solutions, but can be difficult to remove.
Ethyl Acetate Soluble[]A moderately polar solvent with a convenient boiling point for recrystallization.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and provides actionable solutions.

Problem 1: No crystals are forming after the solution has cooled.

  • Possible Cause: The solution is not supersaturated. This can happen if too much solvent was used or the compound's concentration is too low.[6][7]

  • Solution 1: Induce Nucleation.

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[6][7]

    • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a seed for further crystal growth.[7]

  • Solution 2: Increase Concentration.

    • Gently heat the solution to evaporate a small portion of the solvent. Allow the solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid.[6]

  • Solution 3: Introduce an Anti-solvent.

    • If your compound is dissolved in a soluble solvent, you can slowly add an "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid). Then, add a drop or two of the soluble solvent to redissolve the precipitate and allow the mixture to stand undisturbed.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or high levels of impurities are depressing the melting point.[6] Oiling out occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point.

  • Solution 1: Adjust Solvent Volume.

    • Return the flask to the heat source and add more solvent to dissolve the oil. Allow it to cool more slowly. The increased solvent volume may keep the compound dissolved until the solution cools below its melting point.[6]

  • Solution 2: Change the Solvent System.

    • Choose a lower-boiling point solvent.

    • Experiment with a mixed solvent system to alter the solubility properties.

  • Solution 3: Lower the Crystallization Temperature.

    • Once the solution is prepared, try cooling it to a lower temperature (e.g., in a refrigerator or ice bath) to encourage crystallization over oiling out.

Problem 3: Crystals form too quickly, resulting in small or impure needles/powder.

  • Possible Cause: The solution is too concentrated, or it cooled too rapidly. Rapid crystallization can trap impurities within the crystal lattice, reducing purity.[8]

  • Solution 1: Slow Down the Cooling Process.

    • Insulate the flask to ensure slow cooling. You can place it in a warm water bath that is allowed to cool to room temperature, or wrap it in glass wool or paper towels.[6]

  • Solution 2: Increase Solvent Volume.

    • Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the saturation level. This will require a lower temperature to be reached before nucleation begins, promoting slower, more controlled crystal growth.[6]

Problem 4: The crystallization yield is very low.

  • Possible Cause: Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor even after cooling.[6]

  • Solution 1: Recover from Mother Liquor.

    • Reduce the volume of the filtrate (mother liquor) by boiling off some solvent and attempt a second crystallization to recover more compound.

  • Solution 2: Optimize Solvent Volume.

    • In future experiments, use the minimum amount of hot solvent required to fully dissolve the compound. This will maximize the amount of product that crystallizes upon cooling.

Diagrams and Workflows

General Crystallization Workflow

This diagram outlines the standard procedure for obtaining crystals from a solid sample.

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve this compound in minimum hot solvent B Filter hot solution (if impurities present) A->B C Allow solution to cool slowly (e.g., insulated flask) B->C D Monitor for crystal formation C->D E Isolate crystals via filtration D->E F Wash with small amount of cold solvent E->F G Dry crystals under vacuum F->G

Caption: A standard experimental workflow for the crystallization of this compound.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common crystallization problems.

G Start Crystallization Problem? NoCrystals No Crystals Formed Start->NoCrystals Yes OiledOut Compound 'Oiled Out' Start->OiledOut Yes PoorQuality Poor Crystal Quality (small, powder) Start->PoorQuality Yes IsClear Is solution clear? NoCrystals->IsClear Action_AddSolvent Action: Add more solvent, re-heat, and cool slower OiledOut->Action_AddSolvent Action_SlowCool Action: Cool solution more slowly (insulate) PoorQuality->Action_SlowCool Action_Scratch Action: Scratch flask or add seed crystal IsClear->Action_Scratch Yes Action_Evap Action: Evaporate some solvent & re-cool IsClear->Action_Evap No (Cloudy) Action_ChangeSolvent Action: Use a lower boiling point solvent Action_AddSolvent->Action_ChangeSolvent If fails Action_Dilute Action: Re-heat and add a bit more solvent Action_SlowCool->Action_Dilute Also consider

Caption: A decision tree for troubleshooting this compound crystallization issues.

Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation

This method is suitable when the compound is soluble at room temperature and the chosen solvent is sufficiently volatile.

  • Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., Acetone, Dichloromethane) at room temperature to create a solution that is near saturation.

  • Filtration: Filter the solution through a syringe filter (PTFE, 0.22 µm) into a clean, small vial or beaker to remove any particulate impurities.

  • Setup: Cover the vial with parafilm. Using a needle, carefully puncture 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth without disturbing the vial.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash gently with a small amount of cold solvent and dry.

Protocol 2: Crystallization by Vapor Diffusion

This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing its solubility.

  • Inner Vial Setup: Dissolve the this compound sample in a "good" solvent (e.g., Chloroform, Ethyl Acetate) in a small, open vial. Ensure the compound is fully dissolved.

  • Outer Jar Setup: Add a larger volume of an "anti-solvent" (a volatile solvent in which this compound is poorly soluble, e.g., Hexane or Heptane) to a larger jar or beaker.

  • Assembly: Carefully place the small open vial containing the this compound solution inside the larger jar. The level of the anti-solvent in the jar should be below the opening of the inner vial.

  • Sealing: Seal the larger jar tightly with a lid or parafilm.

  • Incubation: Store the sealed setup in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of this compound and promoting crystallization.

  • Monitoring and Harvesting: Check for crystal growth over several days. Once formed, harvest the crystals as described in the previous protocol.

Protocol 3: Crystallization by Slow Cooling

This is the most common recrystallization method, ideal for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.

  • Dissolution: In a small Erlenmeyer flask, add the this compound sample. Add a minimal amount of a suitable solvent (e.g., Ethyl Acetate).

  • Heating: Gently heat the mixture on a hot plate while stirring until the compound completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is achieved at the boiling point. It is critical to use the minimum amount of hot solvent necessary.

  • Insulation and Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on an insulating surface (like a cork ring or folded paper towels) to allow it to cool slowly and undisturbed to room temperature.

  • Further Cooling (Optional): Once the flask has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.

  • Harvesting: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, preferably under a vacuum, to remove all traces of solvent.

References

Teuvincenone B bioassay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Teuvincenone B in bioassays. The information is designed to address common sources of variability and reproducibility issues, ensuring more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound across different experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell Line Instability: Cancer cell lines can exhibit genetic and transcriptional drift over time and with increasing passage numbers. This evolution can alter their response to drugs.[1][2] It is advisable to use cell lines with a low passage number and to periodically re-authenticate your cell lines.

  • Inconsistent Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Ensure a homogenous cell suspension and precise pipetting to maintain consistency across wells and plates.

  • Variations in Experimental Conditions: Minor differences in incubation times, temperature, CO2 levels, and media composition can affect cell growth and drug sensitivity.[3]

  • Assay-Specific Variability: The MTT assay, commonly used for cytotoxicity, is known for its inherent variability.[3][4] Factors such as incomplete formazan crystal solubilization and interference from the test compound can lead to inconsistent results.[5][6]

Q2: Can the solvent used to dissolve this compound affect the experimental results?

A2: Absolutely. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to maintain a consistent and low final concentration of DMSO across all wells, including the vehicle control. We recommend a final DMSO concentration of less than 0.5%.

Q3: How can we ensure the reproducibility of our this compound bioassay results between different laboratories?

A3: Achieving inter-laboratory reproducibility requires stringent standardization of protocols. Key parameters to align include:

  • Cell Source and Passage Number: Use the same cell line from a certified vendor and agree on a specific passage number range for experiments.

  • Detailed Protocol Sharing: Share a comprehensive, step-by-step protocol that includes details on cell seeding density, drug concentration preparation, incubation times, and the specific assay method used.

  • Reagent and Equipment Calibration: Use reagents from the same supplier and ensure that equipment, such as incubators and plate readers, are properly calibrated.

  • Data Analysis Methods: Agree on a standardized method for data analysis, including background subtraction and the formula used for IC50 calculation.

Troubleshooting Guides

Issue 1: High Variability Between Replicates in a 96-Well Plate

Possible Causes & Solutions

CauseSolution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for seeding and verify cell numbers in a few wells post-seeding.
"Edge Effect" The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations.[3] To mitigate this, fill the outer wells with sterile PBS or media and use only the inner 60 wells for your experiment.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer.
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes to ensure all formazan crystals are dissolved.[6] Visually inspect the wells under a microscope before reading the plate.
Issue 2: IC50 Value is Higher/Lower Than Expected

Possible Causes & Solutions

CauseSolution
Incorrect Drug Concentration Verify the stock concentration of this compound and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
Different Incubation Time The duration of drug exposure significantly impacts the IC50 value. Ensure the incubation time is consistent with the established protocol (e.g., 24, 48, or 72 hours).
Cell Line Resistance/Sensitivity Cell lines can develop resistance over time.[2][7] If you consistently observe higher IC50 values, consider starting a fresh culture from a lower passage stock.
Interference with Assay Reagent Some compounds can interfere with the MTT reagent, leading to artificially high or low absorbance readings.[5][6] Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Seeding and Treatment: Seed cells (e.g., MCF-7) in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately using a flow cytometer.

Quantitative Data Summary

Disclaimer: As of the last update, specific quantitative data for this compound's cytotoxic activity is not widely available in the public domain. The following table is a template based on typical data presentation for similar natural compounds and should be populated with your experimental data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) [Your Data]Reference Compound (e.g., Doxorubicin) IC50 (µM)
MCF-7 MTT48Enter your value~0.5 - 2.0
HeLa MTT48Enter your value~0.2 - 1.5
A549 MTT48Enter your value~0.1 - 1.0

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other natural anticancer compounds, this compound may induce apoptosis through the intrinsic pathway. This often involves the inhibition of pro-survival signals and the activation of pro-apoptotic proteins.

Teuvincenone_B_Apoptosis_Pathway Teuvincenone_B This compound Protein_Kinases Pro-survival Protein Kinases (e.g., Akt) Teuvincenone_B->Protein_Kinases Bax_Bak Bax/Bak (Pro-apoptotic) Teuvincenone_B->Bax_Bak ? Bcl2 Bcl-2 (Anti-apoptotic) Protein_Kinases->Bcl2 Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Bioassay Variability

This workflow outlines a logical approach to troubleshooting and identifying sources of variability in your this compound experiments.

Bioassay_Variability_Workflow Start High Bioassay Variability Observed Check_Protocol Review Experimental Protocol for Consistency Start->Check_Protocol Check_Cells Evaluate Cell Culture Practices Start->Check_Cells Check_Reagents Assess Reagent Quality and Preparation Start->Check_Reagents Check_Equipment Verify Equipment Calibration Start->Check_Equipment Isolate_Variable Systematically Test One Variable at a Time Check_Protocol->Isolate_Variable Check_Cells->Isolate_Variable Check_Reagents->Isolate_Variable Check_Equipment->Isolate_Variable Optimize_Protocol Optimize Protocol Based on Findings Isolate_Variable->Optimize_Protocol Variable Identified End Reduced Variability and Improved Reproducibility Optimize_Protocol->End

References

Teuvincenone B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Teuvincenone B, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The first reported total synthesis of (±)-Teuvincenone B involves a convergent approach.[1][2][3] The core strategy includes the gram-scale assembly of the A/B/C tricyclic ring system, followed by the construction of the D ring.[1][2] Key transformations include a one-pot benzylic iodination/Kornblum oxidation to establish the oxidation state of the B ring, a Siegel–Tomkinson C–H oxidation, a Claisen rearrangement to install substituents on the C ring, and an iodoetherification to form the D ring.[3]

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges lie in the highly oxidized and fully substituted nature of the aromatic C ring and the construction of the 6/6/6/5 tetracyclic ring system with a dihydrofuran D ring.[3] Specific steps, such as the oxidation of certain ketone intermediates, can be problematic, leading to messy reactions or variable yields, especially when scaling up.[3]

Q3: Is the synthesis of this compound scalable?

A3: The reported synthesis has been successfully performed on a gram-scale for key intermediates.[1][2][3] However, scaling up further may present challenges. For instance, the use of stoichiometric Li/naphthalene for benzyl chloride activation is described as "problematic for scale-up."[3] The optimized synthesis replaces this with a Grignard addition, which is more amenable to larger scales.[3] Careful optimization of reaction conditions, particularly for oxidation and cyclization steps, is crucial for maintaining efficiency at larger scales.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Friedel–Crafts cyclization (Enone 11 to Tricyclic Ketones 10a/10b) Inefficient Lewis or Brønsted acid catalysis.Use 3 equivalents of triflic acid (TfOH) in dichloromethane (DCE) at 0 °C. This has been shown to be effective on a gram-scale.[3] Avoid using AlCl₃ or BF₃·Et₂O, which give poor yields.
Messy reaction or variable yields during oxidation of Tricyclic Ketone 10a Jones oxidation is known to be messy for this substrate. Base/O₂ conditions provide variable yields depending on the scale.[3]Employ a one-pot benzylic iodination/Kornblum oxidation using CuO and I₂ in DMSO. This method provides a more consistent and high yield (83%) on a gram-scale.[3]
Low conversion or messy reaction during oxidation of diastereomer 10b The diastereomer 10b reacts differently to 10a under the optimized iodination/Kornblum oxidation conditions.Diastereomer 10b is susceptible to air oxidation. Use MeONa/O₂ for high conversion, followed by treatment with DBU to yield the desired α-hydroxy enone 14.[3]
Poor productivity in Siegel–Tomkinson C–H oxidation for phenol 19 synthesis Steric hindrance and incompatibility with the terminal alkene group can lead to low yields (8–16%).[3]While not fully resolved in the literature, consider exploring alternative C-H activation catalysts or protecting the terminal alkene before oxidation. Further optimization of reaction conditions (solvent, temperature) may be necessary.
Difficulty in purification of intermediates The polarity of intermediates may vary, and closely related diastereomers can be challenging to separate.Utilize column chromatography with carefully selected solvent systems. For diastereomers 10a and 10b, the reported synthesis proceeds with the mixture, and separation is performed at a later stage.[3]

Quantitative Data Summary

Table 1: Yields of Key Steps in the Synthesis of this compound Intermediates

Step Reactant Product Yield Scale Reference
Grignard Addition12 + 13990%Multigram[3]
IBX Oxidation9Enone 1193%-[3]
Friedel–Crafts CyclizationEnone 1110a + 10b67%Gram-scale[3]
Iodination/Kornblum Oxidation10aα-hydroxy enone 1483%Gram-scale[3]
MeONa/O₂ Oxidation & DBU10bα-hydroxy enone 1470%-[3]
Methyl Protection14α-methoxy enone 1595%-[3]

Experimental Protocols

Protocol 1: Gram-Scale Friedel–Crafts Cyclization of Enone 11

  • Dissolve enone 11 in dichloromethane (DCE).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3 equivalents of triflic acid (TfOH) to the stirred solution.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain a mixture of diastereomers 10a and 10b .[3]

Protocol 2: One-Pot Benzylic Iodination/Kornblum Oxidation of Ketone 10a

  • To a solution of ketone 10a in dimethyl sulfoxide (DMSO), add copper(I) oxide (CuO) and iodine (I₂).

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield α-hydroxy enone 14 .[3]

Visualizations

TeuvincenoneB_Synthesis_Workflow cluster_start Starting Materials cluster_ABC_ring A/B/C Ring System Assembly cluster_C_ring_sub C Ring Substitution cluster_D_ring D Ring Formation Start1 Compound 12 Step1 Grignard Addition (90% Yield) Start1->Step1 Start2 Compound 13 Start2->Step1 Intermediate1 Compound 9 Step1->Intermediate1 Step2 IBX Oxidation (93% Yield) Intermediate2 Enone 11 Step2->Intermediate2 Step3 Friedel–Crafts Cyclization (67% Yield) Intermediate3 Ketones 10a/10b Step3->Intermediate3 Step4 Benzylic Oxidation (70-83% Yield) Intermediate4 α-hydroxy enone 14 Step4->Intermediate4 Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4 Step5 Methyl Protection (95% Yield) Intermediate4->Step5 Intermediate5 α-methoxy enone 15 Step5->Intermediate5 Step6 Siegel–Tomkinson C–H Oxidation Intermediate6 Phenol 19 Step6->Intermediate6 Step7 Claisen Rearrangement Step8 Iodoetherification Step7->Step8 Intermediate5->Step6 Intermediate6->Step7 FinalProduct This compound Step8->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Oxidation of Ketone 10a/10b? CheckDiastereomer Which diastereomer? Start->CheckDiastereomer SolutionA Use one-pot benzylic iodination/ Kornblum oxidation CheckDiastereomer->SolutionA  10a SolutionB Use MeONa/O₂ followed by DBU CheckDiastereomer->SolutionB  10b Problem1 Jones oxidation is messy SolutionA->Problem1 Avoids Problem2 Base/O₂ gives variable yields SolutionA->Problem2 Avoids Problem3 Iodination/Kornblum is messy for 10b SolutionB->Problem3 Avoids

Caption: Troubleshooting logic for ketone oxidation.

References

Technical Support Center: Purification of Teuvincenone B Analogue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Teuvincenone B analogues.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound analogues and related diterpenoids.

Problem 1: Low Yield of Target Compound

Possible Cause Recommended Solution
Incomplete Extraction Optimize the extraction solvent system. A combination of polar and non-polar solvents (e.g., methanol/dichloromethane) can be effective for diterpenoids. Increase the extraction time or use techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.[1]
Degradation of the Compound This compound analogues, like many natural products, can be sensitive to heat, light, and pH changes. Avoid high temperatures during solvent evaporation and store extracts and fractions at low temperatures in the dark. Buffer the mobile phase during chromatography if the compounds are pH-sensitive.
Irreversible Adsorption on Stationary Phase Strong interactions with the stationary phase, particularly silica gel, can lead to sample loss. Deactivate the silica gel with a small amount of water or triethylamine before use. Alternatively, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., C18, diol).
Co-elution with Other Compounds If the target compound is not well-separated from other components, the yield of the pure fraction will be low. Optimize the chromatographic conditions by trying different solvent systems, gradients, or switching to a different chromatographic technique (e.g., from normal-phase to reversed-phase HPLC).

Problem 2: Poor Separation of Analogues

Possible Cause Recommended Solution
Similar Polarity of Analogues This compound analogues often have very similar chemical structures and polarities, making them difficult to separate. Employ high-resolution techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[2] Use a long column with a small particle size for better efficiency.
Inappropriate Stationary Phase The choice of stationary phase is critical for separating structurally similar compounds. If silica gel fails to provide adequate separation, try other stationary phases like silver nitrate-impregnated silica gel for compounds with double bonds, or chiral stationary phases if the analogues are stereoisomers.
Suboptimal Mobile Phase Fine-tune the mobile phase composition. For normal-phase chromatography, try adding small amounts of a third solvent (e.g., acetone, ethyl acetate) to a hexane/ethyl acetate mixture to modulate selectivity. For reversed-phase HPLC, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, trifluoroacetic acid) to improve peak shape and resolution.
Tailing of Peaks Peak tailing can reduce resolution. This can be caused by strong interactions between the analyte and active sites on the stationary phase. For silica gel chromatography, adding a small amount of acid (e.g., acetic acid) or a competing base (e.g., triethylamine) to the mobile phase can reduce tailing for acidic or basic compounds, respectively.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying this compound analogues from a crude plant extract?

A1: A common and effective initial step is to perform a liquid-liquid partitioning of the crude extract. For example, a methanol extract can be partitioned between n-hexane and water to remove highly nonpolar compounds (like fats and sterols) and highly polar compounds (like sugars and salts). The diterpenoid-rich fraction (often found in a subsequent dichloromethane or ethyl acetate partition) can then be subjected to column chromatography.

Q2: My this compound analogue seems to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a common issue for sensitive natural products.[3] Here are a few strategies to mitigate this:

  • Deactivation: Use silica gel with a lower activity (e.g., Grade IV or V) by adding more water.

  • Neutralization: Add a small percentage of a non-polar amine like triethylamine to the eluent to neutralize acidic sites on the silica.

  • Alternative Adsorbents: Consider using less acidic adsorbents like Florisil® or Sephadex LH-20.

  • Speed: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

Q3: I am having trouble separating two isomeric this compound analogues. What chromatographic techniques are most effective for this?

A3: Separating isomers is a significant challenge. For diastereomers, optimizing your HPLC conditions (both mobile and stationary phase) is the first step. For enantiomers, you will need to use a chiral stationary phase (CSP) in your HPLC system. Alternatively, you could derivatize your mixture with a chiral reagent to create diastereomers, which can then be separated on a standard stationary phase.

Q4: How can I effectively monitor the fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring fractions. It is advisable to use a developing solvent system that gives your target compound an Rf value between 0.2 and 0.4 for good separation on the column. Staining the TLC plates with a universal reagent like vanillin-sulfuric acid or ceric ammonium molybdate followed by gentle heating can help visualize the diterpenoids, which often appear as colored spots.

Experimental Protocols

Protocol 1: General Extraction of Diterpenoids from Teucrium species

  • Air-dry the plant material (e.g., aerial parts) at room temperature and grind it into a fine powder.

  • Macerate the powdered plant material in a solvent like methanol or a mixture of dichloromethane/methanol (1:1) at room temperature for 48-72 hours with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be used for further fractionation and purification.

Protocol 2: Column Chromatography on Silica Gel

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like n-hexane.

  • Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.

  • Dissolve the crude extract or fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Collect fractions of a suitable volume and monitor them by TLC to identify the fractions containing the target compounds.

  • Combine the fractions containing the pure compound and evaporate the solvent.

Visualizations

Experimental_Workflow Start Plant Material (Teucrium sp.) Extraction Extraction (e.g., Methanol Maceration) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Water) Crude_Extract->Partitioning Diterpenoid_Fraction Diterpenoid-Enriched Fraction Partitioning->Diterpenoid_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Diterpenoid_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Fractions Combined Pure Fractions TLC_Analysis->Pure_Fractions HPLC Semi-preparative HPLC Pure_Fractions->HPLC Isolated_Analogue Isolated this compound Analogue HPLC->Isolated_Analogue

Caption: General workflow for the isolation of this compound analogues.

Troubleshooting_Logic Start Poor Separation in Chromatography Check_Polarity Are compounds very close in polarity? Start->Check_Polarity Check_Isomers Are they isomers? Check_Polarity->Check_Isomers No Optimize_HPLC Optimize HPLC: - Longer column - Smaller particles - Gradient optimization Check_Polarity->Optimize_HPLC Yes Change_Stationary_Phase Change Stationary Phase: - Different bonded phase (e.g., Phenyl) - Silver nitrate silica Check_Polarity->Change_Stationary_Phase Yes Chiral_Chromatography Use Chiral Stationary Phase (CSP) Check_Isomers->Chiral_Chromatography Enantiomers Derivatization Derivatize to form diastereomers Check_Isomers->Derivatization Enantiomers Optimize_HPLC->Check_Isomers Still poor separation

Caption: Decision tree for troubleshooting poor separation of analogues.

References

Validation & Comparative

Teuvincenone B vs. Paclitaxel: A Comparative Cytotoxicity Analysis in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects of the natural diterpenoid Teuvincenone B and the established chemotherapeutic agent paclitaxel on breast cancer cells. This guide provides a comparative analysis based on available preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways.

Introduction

The search for novel, effective, and less toxic anticancer agents is a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic compounds. This compound, a diterpenoid isolated from plants of the Teucrium genus, has been noted for its potential anticancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound and the widely used chemotherapeutic drug, paclitaxel, in the context of breast cancer.

It is critical to note that while paclitaxel has been extensively studied, specific data on the cytotoxic activity of isolated this compound against breast cancer cell lines are not currently available in peer-reviewed literature. Therefore, this comparison utilizes data from studies on crude extracts of Teucrium polium, the plant from which this compound is derived, as a preliminary indicator of potential activity. This approach has significant limitations, as the observed effects of an extract cannot be attributed to a single constituent. Paclitaxel, a member of the taxane family of drugs, is a well-established first-line and adjuvant treatment for various cancers, including breast cancer.[1]

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for Teucrium polium extracts and paclitaxel in common breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/ExtractCell LineIC50 ValueAssay Duration
Teucrium polium (Methanolic Extract)MCF-714.20 ± 1.3 µg/mLNot Specified
Teucrium polium (Essential Oil)MCF-730.56 µg/mLNot Specified
PaclitaxelMCF-7~3.5 µMNot Specified
PaclitaxelMDA-MB-231~0.008 - 0.3 µM48 - 72 hours

Disclaimer: The IC50 values for Teucrium polium represent the activity of a complex mixture of compounds and not of purified this compound. These values are presented for informational purposes and should not be directly compared to the IC50 values of the pure compound paclitaxel.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays, which are fundamental in preclinical drug development for assessing the potential of a compound to kill cancer cells. The most common assays used are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

General Protocol:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader.

G cluster_0 Experimental Workflow: Cytotoxicity Assay Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Overnight Adherence Incubation Incubation Compound Treatment->Incubation e.g., 24, 48, 72h Viability Assay Viability Assay Incubation->Viability Assay Endpoint Data Analysis Data Analysis Viability Assay->Data Analysis Absorbance Reading IC50 Determination IC50 Determination Data Analysis->IC50 Determination

A generalized workflow for in vitro cytotoxicity assays.
SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Cell Fixation: After incubation with the test compound, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured using a microplate reader (typically at 510-565 nm).

Mechanisms of Action & Signaling Pathways

This compound

The precise mechanism of action of this compound in breast cancer cells has not been elucidated. However, some commercial suppliers suggest that it may act as an anticancer agent by inducing apoptosis (programmed cell death) through the inhibition of protein kinases. Protein kinases are critical enzymes in signaling pathways that control cell growth, proliferation, and survival. Their inhibition can disrupt these pathways, leading to cell cycle arrest and apoptosis.

G This compound This compound Protein Kinases Protein Kinases This compound->Protein Kinases Inhibition Downstream Effectors Downstream Effectors Protein Kinases->Downstream Effectors Phosphorylation Cascade (Inhibited) Apoptosis Apoptosis Downstream Effectors->Apoptosis Induction

A putative signaling pathway for this compound.
Paclitaxel

Paclitaxel's mechanism of action is well-characterized. It is a microtubule-stabilizing agent.[1] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

By binding to the β-tubulin subunit of microtubules, paclitaxel stabilizes them and prevents their depolymerization. This disruption of normal microtubule dynamics interferes with the formation of a functional mitotic spindle, leading to a prolonged arrest of the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers apoptosis.

G Paclitaxel Paclitaxel Microtubule Dynamics Microtubule Dynamics Paclitaxel->Microtubule Dynamics Stabilization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Induction Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Triggering

The established signaling pathway for paclitaxel.

Conclusion

Paclitaxel is a cornerstone of breast cancer chemotherapy with a well-defined mechanism of action and extensive supporting data. This compound, a natural product, is suggested to have anticancer properties, but its efficacy and mechanism in breast cancer remain to be scientifically validated. The available data on Teucrium polium extracts suggest that this plant may contain compounds with cytotoxic activity against breast cancer cells. However, further research is imperative to isolate this compound, determine its specific cytotoxic effects on a panel of breast cancer cell lines, and elucidate its mechanism of action. Direct comparative studies between purified this compound and paclitaxel are necessary to ascertain its potential as a novel therapeutic agent for breast cancer.

References

Teuvincenone B: A Comparative Analysis of its Antioxidant Activity Among Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antioxidant properties of Teuvincenone B, a 17(15→16)-abeo-abietane diterpenoid, reveals its standing among other structurally related compounds. This comparison guide, intended for researchers, scientists, and drug development professionals, consolidates available experimental data to provide a clear perspective on the antioxidant potential of this natural product.

This compound, first isolated from the root of Teucrium polium, has been reported to exhibit notable antioxidant and antitumor activities[1]. Diterpenoids, a large and structurally diverse class of natural products, are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects[2]. The antioxidant capacity of these compounds is of significant interest due to the role of oxidative stress in a myriad of pathological conditions.

Quantitative Comparison of Antioxidant Activity

To objectively assess the antioxidant potential of this compound, a comparison of its activity with other relevant diterpenoids is presented below. The data is summarized from various studies employing common in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) and other relevant metrics are provided for a clear comparison.

CompoundDiterpenoid ClassPlant SourceAssayIC50 / ActivityReference
This compound 17(15→16)-abeo-abietaneTeucrium poliumNot SpecifiedAntioxidant activity reported[1]
Szemaoenoid J17(15→16)-abeo-abietanePremna szemaoensisDPPHIC50: 41.5 ± 2.1 μM[3]
Szemaoenoid M17(15→16)-abeo-abietanePremna szemaoensisDPPHIC50: 35.6 ± 1.5 μM[3]
18-MethylesterferruginolAbietaneTorreya nuciferaLDL OxidationPotent inhibition[4]
18-DimethoxyferruginolAbietaneTorreya nuciferaLDL OxidationPotent inhibition[4]
Carnosic AcidAbietaneRosmarinus officinalisVariousStrong antioxidant
CarnosolAbietaneRosmarinus officinalisVariousStrong antioxidant

Note: While the antioxidant activity of this compound has been reported, specific quantitative data from primary literature was not available in the sources reviewed for this guide. The comparison is therefore made with structurally similar 17(15→16)-abeo-abietane diterpenoids and other abietane diterpenoids known for their antioxidant properties.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in the comparative data, providing a framework for the experimental context.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The procedure is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Workflow for DPPH Radical Scavenging Assay

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_calc Data Analysis Compound Test Compound/ Standard Solvent Methanol/ Ethanol Compound->Solvent Dissolve Serial_Dilutions Serial Dilutions Solvent->Serial_Dilutions Prepare Mix Mix Sample and DPPH Solution Serial_Dilutions->Mix DPPH_Solution DPPH Solution (in Methanol/Ethanol) DPPH_Solution->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance (e.g., at 517 nm) Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot Plot % Inhibition vs. Concentration Calc_Inhibition->Plot Calc_IC50 Determine IC50 Plot->Calc_IC50

Caption: Workflow of the DPPH radical scavenging assay.

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is reduced to a colorless form by the antioxidant, with the change in absorbance being proportional to the antioxidant concentration.

Workflow for ABTS Radical Scavenging Assay

cluster_prep Radical Generation cluster_assay Assay Procedure cluster_calc Data Analysis ABTS_Stock ABTS Stock Solution Incubate_Radical Incubate in Dark (e.g., 12-16 h) ABTS_Stock->Incubate_Radical Oxidant Oxidizing Agent (e.g., Potassium Persulfate) Oxidant->Incubate_Radical Adjust_Abs Adjust ABTS•+ Solution Absorbance Incubate_Radical->Adjust_Abs Mix Mix Sample and ABTS•+ Solution Adjust_Abs->Mix Test_Sample Test Compound/ Standard Test_Sample->Mix Measure_Abs Measure Absorbance (e.g., at 734 nm) Mix->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot Plot % Inhibition vs. Concentration Calc_Inhibition->Plot Calc_IC50 Determine IC50 Plot->Calc_IC50

Caption: Workflow of the ABTS radical scavenging assay.

Signaling Pathways in Diterpenoid Antioxidant Activity

The antioxidant effects of many natural compounds, including diterpenoids, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses. One of the most critical pathways in this regard is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to certain bioactive compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. This leads to an enhanced cellular antioxidant capacity. It is plausible that diterpenoids like this compound could exert their antioxidant effects, at least in part, through the modulation of this pathway.

Keap1-Nrf2 Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release Ub Ubiquitination Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Ub->Proteasome Diterpenoid Diterpenoid Diterpenoid->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

This compound, a member of the abeo-abietane class of diterpenoids, has been identified as possessing antioxidant properties. While specific quantitative data for direct comparison remains to be fully elucidated in accessible literature, the antioxidant activity of structurally related diterpenoids suggests its potential as a noteworthy antioxidant agent. Further research is warranted to quantify the antioxidant efficacy of this compound using standardized assays and to explore its mechanism of action, including its potential to modulate key cellular antioxidant pathways such as the Keap1-Nrf2 system. Such investigations will be crucial for positioning this compound in the landscape of natural product-based drug discovery for diseases associated with oxidative stress.

References

Resveratrol's Anticancer Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo validation of Resveratrol's anticancer activity, benchmarked against established chemotherapeutic agents. This report details the experimental data, protocols, and underlying signaling pathways.

The natural polyphenol Resveratrol, found in grapes, berries, and peanuts, has garnered significant attention for its potential as a chemopreventive and therapeutic agent in oncology. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in a variety of cancer types. This guide provides a comparative analysis of Resveratrol's anticancer activity in xenograft models, juxtaposed with the performance of conventional chemotherapy drugs, Paclitaxel and Doxorubicin. The data presented herein is intended to offer an objective overview for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy in Xenograft Models

The following table summarizes the quantitative data from various preclinical studies, offering a comparative look at the efficacy of Resveratrol, Paclitaxel, and Doxorubicin in inhibiting tumor growth in xenograft models. It is important to note that direct head-to-head comparisons in the same study are limited, and thus the data is compiled from multiple sources.

CompoundCancer TypeXenograft ModelDosage and ScheduleTumor Growth InhibitionReference
Resveratrol Colon CancerHCA-17 cells in athymic mice30 µM daily for 1 monthSignificant inhibition of tumor xenograft growth[1]
Colon CancerSW480 cells in nude miceNot specifiedInhibited cell migration and invasion in vivo[2]
Colon CancerHCT-116 cells in SCID mice150 mg/kg body weight28% inhibition[3]
Anaplastic Thyroid CancerTHJ-16T cells in nude mice30 mg/kgNo significant inhibition of in vivo tumor growth[4]
Paclitaxel Colon CancerHT-29 xenograftsLow-dose metronomic therapySignificant and long-lasting antitumor responses[5]
Breast CancerMDA-MB-435s xenograftsNot specifiedSignificant tumor growth inhibition[6]
Doxorubicin Colon CancerHT-29 xenografts4 mg/kgSignificant decrease in tumor volume[7]
Colon CancerHCT116 xenograft2 mg/kg twice a weekSignificant decrease in tumor volume[8]
Gastric CancerSGC7901/DOX xenograftsNot specifiedInhibited tumor growth in vivo when combined with Resveratrol[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for establishing and utilizing xenograft models to test the anticancer activity of therapeutic compounds.

Colon Cancer Xenograft Model Protocol (General)
  • Cell Culture: Human colon cancer cell lines (e.g., HCT-116, HT-29, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are used to prevent rejection of human tumor cells. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 viable cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Resveratrol: Administered via oral gavage, intraperitoneal injection, or as a dietary supplement. Dosages can range from 25 to 200 mg/kg body weight.

    • Paclitaxel: Typically administered intravenously or intraperitoneally at doses ranging from 10 to 30 mg/kg.

    • Doxorubicin: Administered intravenously or intraperitoneally, with doses generally between 2 and 8 mg/kg.

    • The control group receives the vehicle used to dissolve the compounds.

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, measured by comparing the tumor volumes in the treatment groups to the control group. Other parameters may include animal body weight (as an indicator of toxicity) and survival analysis.

  • Immunohistochemical Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are then stained for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_resveratrol Resveratrol cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Resveratrol Resveratrol PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt Inhibits STAT3 STAT3 Resveratrol->STAT3 Inhibits NF_kB NF-κB Resveratrol->NF_kB Inhibits Wnt Wnt/β-catenin Resveratrol->Wnt Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis InhibitionOfProliferation Inhibition of Proliferation PI3K_Akt->InhibitionOfProliferation InhibitionOfAngiogenesis Inhibition of Angiogenesis PI3K_Akt->InhibitionOfAngiogenesis STAT3->Apoptosis STAT3->InhibitionOfProliferation NF_kB->Apoptosis NF_kB->InhibitionOfProliferation CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest Wnt->InhibitionOfProliferation

Caption: Resveratrol's multifaceted anticancer effects are mediated through the inhibition of several key signaling pathways.

Xenograft_Workflow start Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Resveratrol, Paclitaxel, Doxorubicin, Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

References

Validating the Mechanism of Action of Novel Anti-inflammatory and Anti-cancer Compounds: A Comparative Guide to Targeting NF-κB and STAT3 Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, elucidating the precise mechanism of action of a novel therapeutic candidate is a critical step in its validation. This guide provides a comparative framework for validating the inhibitory activity of new compounds, such as the hypothetical "Teuvincenone B," by focusing on two pivotal signaling pathways in inflammation and cancer: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). We will explore the mechanisms of well-characterized inhibitors for each pathway, present their performance data, and provide detailed experimental protocols for key validation assays.

General Experimental Workflow for Validating a Novel Inhibitor

A systematic approach is essential to confirm the mechanism of action of a new compound. The following workflow outlines the key steps from initial screening to specific target validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Pathway Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Specificity & Off-Target Effects phenotypic_assay Phenotypic Assay (e.g., Anti-inflammatory or Anti-proliferative Screen) pathway_array Signaling Pathway Array phenotypic_assay->pathway_array Identify active compound reporter_assay Pathway-Specific Reporter Assay (e.g., NF-κB or STAT3 Luciferase) pathway_array->reporter_assay Identify affected pathway(s) western_blot Western Blot for Key Phosphorylated Proteins (p-IκBα, p-STAT3) reporter_assay->western_blot Confirm inhibition of pathway activation dna_binding_assay DNA Binding Assay (EMSA or ELISA-based) western_blot->dna_binding_assay Confirm downstream effect off_target_screening Kinase Profiling or Off-Target Panel dna_binding_assay->off_target_screening Assess specificity

A general workflow for validating a novel inhibitor.

Section 1: Targeting the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers, making it a prime therapeutic target.[1] The canonical pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[2] This phosphorylation marks IκBα for proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[1][2]

G cluster_0 stimulus Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB releases proteasome Proteasome IkB->proteasome nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription parthenolide Parthenolide parthenolide->IKK Inhibits mg132 MG-132 mg132->proteasome Inhibits

Canonical NF-κB signaling and points of inhibition.
Comparison of NF-κB Inhibitors

This table compares a natural product, Parthenolide, which inhibits the IKK complex, with a synthetic peptide aldehyde, MG-132, which blocks the proteasome.[3][4]

InhibitorTargetMechanism of ActionReported IC50 / Effective ConcentrationCell Type(s)Reference(s)
Parthenolide IKK ComplexPrevents phosphorylation of IκBα, thus inhibiting its degradation and subsequent NF-κB activation.[3][5]5-10 µM (for inhibition of IL-8 secretion)16HBE, IB-3/S9 (bronchial epithelial)[3][5]
MG-132 26S ProteasomeInhibits proteasomal degradation of phosphorylated IκBα, trapping NF-κB in the cytoplasm.[4][6]100 nM (for proteasome substrate)A549 (lung carcinoma)[7]
Experimental Protocols for NF-κB Pathway Validation

1. Western Blot for IκBα Phosphorylation and Degradation

This assay directly measures the activation of the IKK complex by assessing the phosphorylation and subsequent degradation of its substrate, IκBα.

  • Objective: To determine if the test compound inhibits stimulus-induced phosphorylation and degradation of IκBα.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency. Pre-treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

    • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for various time points (e.g., 0, 5, 15, 30 minutes).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.[8][9] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities. A successful inhibitor will show a reduction in phospho-IκBα levels and a stabilization of total IκBα levels compared to the stimulated vehicle control.

2. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Objective: To quantify the effect of a test compound on NF-κB-dependent gene expression.

  • Methodology:

    • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[10][11] Alternatively, use a stable cell line expressing the NF-κB reporter.[12]

    • Treatment and Stimulation: After 24 hours, pre-treat the cells with the test compound or vehicle. Then, stimulate with an NF-κB activator (e.g., TNF-α or PMA) for 6-24 hours.[13]

    • Cell Lysis: Wash the cells and lyse them using a passive lysis buffer.

    • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[12]

    • Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. An effective inhibitor will cause a dose-dependent decrease in normalized luciferase activity.

Section 2: Targeting the STAT3 Signaling Pathway

STAT3 is a transcription factor that plays a crucial role in cell growth, survival, and differentiation.[14] Its aberrant activation is a hallmark of many cancers.[15] The pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3 at Tyr705 by Janus kinases (JAKs) or other kinases.[16] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to DNA to regulate gene expression.[16]

G stimulus Stimulus (e.g., IL-6) receptor Receptor stimulus->receptor JAK JAK receptor->JAK activates STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 dimer STAT3 Dimer pSTAT3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription DNA Binding goy030 GO-Y030 goy030->JAK Inhibits tti101 TTI-101 tti101->pSTAT3 Inhibits Dimerization

STAT3 signaling pathway and points of inhibition.
Comparison of STAT3 Inhibitors

Here, we compare a curcumin analog, GO-Y030, with a novel small-molecule inhibitor, TTI-101, which targets the STAT3 SH2 domain.[17][18]

InhibitorTargetMechanism of ActionReported IC50 / Effective ConcentrationCell Type(s)Reference(s)
GO-Y030 STAT3 (and IKKβ)Inhibits STAT3 phosphorylation and transcriptional activity.[17][19]~5 µM (for growth inhibition)MDA-MB-231 (breast), PANC-1 (pancreatic)[17][20]
TTI-101 STAT3 SH2 DomainCompetitively binds to the SH2 domain, preventing STAT3 phosphorylation, recruitment, and dimerization.[18][21]IC50 values of 1-50 µM at 48hNBT-II, J82, MB49 (bladder cancer)[22][23]
Experimental Protocols for STAT3 Pathway Validation

1. Western Blot for STAT3 Phosphorylation

This assay is the most common method to assess STAT3 activation.[16]

  • Objective: To determine if the test compound inhibits the phosphorylation of STAT3 at Tyrosine 705.

  • Methodology:

    • Cell Culture and Treatment: Culture cells with known STAT3 activity (e.g., MDA-MB-231 or cells stimulated with IL-6) and treat with the test compound or vehicle.

    • Stimulation (if necessary): If using a stimulus-dependent model, treat cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

    • Cell Lysis and Protein Quantification: Lyse the cells and quantify protein concentration as described for the NF-κB protocol.

    • SDS-PAGE and Western Blotting: Separate proteins and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.[15][16] Use a loading control like β-actin.

    • Detection and Analysis: Detect the signal and quantify the ratio of phosphorylated STAT3 to total STAT3. A decrease in this ratio indicates successful inhibition.

2. STAT3 DNA Binding Assay

This assay confirms that the inhibition of STAT3 phosphorylation leads to a reduction in its DNA binding activity.

  • Objective: To measure the ability of STAT3 in nuclear extracts to bind to its consensus DNA sequence.

  • Methodology:

    • Nuclear Extract Preparation: Treat cells with the test compound and/or stimulus. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.

    • ELISA-based Assay: Use a commercially available STAT3 transcription factor assay kit.[24][25]

      • Add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

      • Incubate to allow STAT3 to bind to the DNA.

      • Wash away unbound proteins.

      • Add a primary antibody specific for an epitope on the DNA-bound STAT3.

      • Add an HRP-conjugated secondary antibody.

      • Add a colorimetric substrate and measure the absorbance using a plate reader.

    • Analysis: A reduction in absorbance in compound-treated samples compared to the control indicates inhibition of STAT3 DNA binding.

By employing these comparative approaches and detailed protocols, researchers can rigorously validate the mechanism of action of novel compounds targeting the NF-κB and STAT3 pathways, providing a solid foundation for further preclinical and clinical development.

References

Pioneering Synthesis of (±)-Teuvincenone B: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The first and only reported total synthesis of (±)-Teuvincenone B, a complex 17(15→16)-abeo-abietane diterpenoid, was successfully achieved in 11 steps by a research team led by Xu-Dong Mao and Jie Wang.[1][2][3] This groundbreaking work, published in 2023, provides a significant advancement in the synthesis of this class of natural products. Due to the novelty of this research, a comparative analysis with alternative synthetic routes is not yet possible. This guide offers an in-depth examination of this pioneering pathway, presenting key data, detailed experimental protocols, and a visual representation of the synthetic strategy.

Performance and Key Metrics

The synthesis of (±)-Teuvincenone B was accomplished with a focus on strategic oxidation and ring construction.[1][3] The A/B/C tricyclic core was assembled on a gram scale using a modified three-step sequence, while the characteristic D ring was formed via an intramolecular iodoetherification.[1][3] The overall efficiency and step-by-step yields are crucial metrics for evaluating this synthetic route.

StepReactionStarting MaterialProductYield (%)
1Grignard AdditionAldehyde 12 and Benzyl chloride 13 Diol90
2IBX OxidationDiolEnone 11 93
3Nazarov Cyclization (TfOH)Enone 11 Tricyclic compounds 10a/10b 78
4Siegel–Tomkinson C–H OxidationTricyclic compoundα-hydroxy enone 14 83
5Methylation (MeI, K2CO3)α-hydroxy enone 14 α-methoxy enone 15 91
6Benzylic Iodination/Kornblum Oxidationα-methoxy enone 15 Aldehyde 16 68
7Siegel–Tomkinson C–H OxidationAldehyde 16 Phenol 17 71
8Claisen RearrangementPhenol 17 Allylated phenol 18 85
9Methylation (MeI, K2CO3)Allylated phenol 18 Methoxybenzene 19 95
10Iodoetherification (I2, NaHCO3)Methoxybenzene 19 D-ring fused compound 20 70 (for 4 and 5 )
11Isomerization/OxidationD-ring fused compound 20 (±)-Teuvincenone B (4) -

Experimental Protocols

The successful execution of this synthesis relies on several key chemical transformations. The detailed methodologies for these pivotal steps are outlined below.

Gram-Scale Assembly of the A/B/C Ring System (Steps 1-3)

The synthesis commenced with the gram-scale assembly of the tricyclic core.[3]

  • Grignard Addition: Aldehyde 12 and benzyl chloride 13 were coupled via a Grignard addition to afford the corresponding alcohol in a 90% yield on a multigram scale.[3]

  • IBX Oxidation: The resulting alcohol was then oxidized using 2-iodoxybenzoic acid (IBX) to produce enone 11 in a 93% yield.[3]

  • Nazarov Cyclization: The key A/B/C ring system was forged through a Nazarov cyclization of enone 11 . Treatment with 3 equivalents of trifluoromethanesulfonic acid (TfOH) in 1,2-dichloroethane (DCE) at 0 °C yielded a mixture of diastereomers (10a and 10b ) in a combined 78% yield with a 2.6:1 diastereomeric ratio.[3]

Construction of the D-Ring via Intramolecular Iodoetherification (Step 10)

The formation of the furan D-ring is a critical step in the synthesis.

  • Iodoetherification: The fully substituted C-ring intermediate 19 was subjected to iodoetherification conditions. Treatment with iodine (I2) and sodium bicarbonate (NaHCO3) in acetonitrile (MeCN) at room temperature for 2 hours resulted in the formation of the D-ring, yielding a mixture of (±)-villosin C (5 ) and (±)-teuvincenone B (4 ) in a 70% combined yield.[1]

Synthetic Pathway Visualization

The logical flow of the synthesis, highlighting the strategic sequence of reactions, is depicted in the following diagram.

TeuvincenoneB_Synthesis cluster_ABC_ring A/B/C Ring Assembly cluster_C_ring_functionalization C-Ring Functionalization cluster_D_ring D-Ring Formation Aldehyde_12 Aldehyde 12 Grignard_product Grignard Adduct Aldehyde_12->Grignard_product Grignard Addn. Benzyl_chloride_13 Benzyl chloride 13 Benzyl_chloride_13->Grignard_product Enone_11 Enone 11 Grignard_product->Enone_11 IBX Oxid. Tricyclic_core Tricyclic Core 10a/10b Enone_11->Tricyclic_core Nazarov Cycl. Oxidation_1 C-H Oxidation Tricyclic_core->Oxidation_1 Methylation_1 Methylation Oxidation_1->Methylation_1 Benzylic_Oxid Benzylic Oxid. Methylation_1->Benzylic_Oxid Oxidation_2 C-H Oxidation Benzylic_Oxid->Oxidation_2 Claisen_Rearr Claisen Rearr. Oxidation_2->Claisen_Rearr Methylation_2 Methylation Claisen_Rearr->Methylation_2 Intermediate_19 Intermediate 19 Methylation_2->Intermediate_19 Iodoetherification Iodoetherification Intermediate_19->Iodoetherification Teuvincenone_B (±)-Teuvincenone B Iodoetherification->Teuvincenone_B

Caption: Synthetic route to (±)-Teuvincenone B.

References

Teuvincenone B vs. Villosin C: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the fields of natural product chemistry and drug discovery are continually seeking novel compounds with therapeutic potential. Among these, the abietane diterpenoids Teuvincenone B and Villosin C, isolated from various plant species, have garnered attention for their reported biological activities. This guide provides a comparative overview of the cytotoxic, antioxidant, and anti-inflammatory properties of these two compounds, supported by available experimental data.

I. Overview of Biological Activities

Both this compound and Villosin C, sharing a common 17(15→16)-abeo-abietane skeleton, have demonstrated a range of biological effects. Primarily, their cytotoxic and antioxidant activities have been the focus of preliminary research. Villosin C has also been investigated for its anti-inflammatory potential through the inhibition of nitric oxide (NO) production.

II. Comparative Data on Biological Activity

To facilitate a direct comparison, the available quantitative data on the biological activities of this compound and Villosin C are summarized in the tables below. It is important to note that the data for this compound, particularly regarding its cytotoxicity and antioxidant capacity, is based on a closely related compound with identical core structure and functional groups, as detailed in the cited literature.

Table 1: Cytotoxicity Data (IC50 in µM)
CompoundA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)4T1 (Mouse Breast Cancer)HL-60 (Promyelocytic Leukemia)
Villosin C 8.79 - 35.46[1]8.79 - 35.46[1]8.79 - 35.46[1]8.79 - 35.46[1]-
This compound 18.42 ± 0.76[2]---10.91 ± 1.62[2]

Note: A lower IC50 value indicates greater cytotoxic potency.

Table 2: Antioxidant Activity Data (IC50 in µg/mL)
CompoundDPPH Radical ScavengingABTS Radical Scavenging
Villosin C Not ReportedNot Reported
This compound 23.23 ± 2.10[2]15.67 ± 1.89[2]

Note: A lower IC50 value indicates stronger antioxidant activity.

Table 3: Anti-inflammatory Activity Data
CompoundActivityAssay
Villosin C NO Production Inhibitory ActivityNot Specified
This compound Not Reported-

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of MTT Assay:

MTT_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of this compound or Villosin C incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Villosin C and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The antioxidant capacity is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Workflow of DPPH Assay:

DPPH_Workflow start Prepare serial dilutions of the compound mix Mix compound dilutions with DPPH solution start->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate scavenging activity and IC50 value measure->calculate

Caption: Workflow of the DPPH antioxidant assay.

Protocol:

  • Sample Preparation: A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of each dilution is mixed with a methanolic solution of DPPH.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition Assay)

The anti-inflammatory activity can be determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Workflow of NO Production Inhibition Assay:

NO_Workflow start Seed RAW 264.7 cells in 96-well plates treat Pre-treat cells with compound dilutions start->treat stimulate Stimulate cells with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction measure Measure absorbance at 540 nm griess_reaction->measure calculate Calculate nitrite concentration and inhibition of NO production measure->calculate

Caption: Workflow of the nitric oxide production inhibition assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compound for a short period before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production by the compound is calculated by comparing it with LPS-stimulated cells without any treatment.

IV. Signaling Pathways

The biological activities of this compound and Villosin C are likely mediated through various cellular signaling pathways. While the precise mechanisms are still under investigation, a potential pathway involved in their cytotoxic and anti-inflammatory effects is the NF-κB signaling pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by this compound / Villosin C cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Compound This compound / Villosin C Compound->IKK Inhibition IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Inflammation Inflammation Transcription->Inflammation Apoptosis Apoptosis Transcription->Apoptosis

Caption: Potential inhibition of the NF-κB signaling pathway.

In this pathway, inflammatory stimuli like LPS can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB to translocate into the nucleus, where it promotes the transcription of genes involved in inflammation and cell survival. Compounds like this compound and Villosin C may exert their anti-inflammatory and pro-apoptotic effects by inhibiting key components of this pathway, such as the IKK complex.

V. Conclusion

Both this compound and Villosin C exhibit promising cytotoxic and antioxidant activities. Villosin C has demonstrated notable cytotoxicity against a panel of cancer cell lines. While direct comparative data is limited, the available information suggests that both compounds warrant further investigation. Future studies should focus on elucidating their mechanisms of action, conducting direct comparative analyses across a wider range of biological assays, and evaluating their in vivo efficacy and safety profiles to fully assess their therapeutic potential.

References

Cross-Validation of Analytical Methods for Teuvincenone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teuvincenone B, a diterpenoid with promising pharmacological activities, requires robust and reliable analytical methods for its quantification in various matrices, including plant extracts and pharmaceutical formulations. The selection of an appropriate analytical technique is crucial for ensuring data quality and consistency in research, development, and quality control. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of this compound. A hypothetical cross-validation study is presented to illustrate the relative performance of these methods.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the hypothetical performance data from a cross-validation study of HPLC, UPLC-MS, and HPTLC methods for the quantification of this compound.

ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity (r²) 0.99920.99980.9985
Range 1 - 200 µg/mL0.1 - 50 ng/mL10 - 500 ng/band
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.8 - 102.5%
Precision (% RSD)
- Intraday< 1.5%< 1.0%< 2.0%
- Interday< 2.0%< 1.8%< 2.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL5 ng/band
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL10 ng/band
Analysis Time per Sample ~ 15 min~ 5 min~ 30 min (for a full plate)

Experimental Protocols

Detailed methodologies for the hypothetical validation of each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Plant extract is accurately weighed, dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter. The filtrate is diluted with the mobile phase to fall within the linear range.

  • Validation Parameters:

    • Linearity: Assessed by a five-point calibration curve.

    • Accuracy: Determined by the standard addition method at three concentration levels.

    • Precision: Evaluated by analyzing six replicate injections of a standard solution on the same day (intraday) and on three different days (interday).

    • LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 30% B, increases to 95% B over 3 minutes, holds for 1 minute, and returns to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

  • Standard Preparation: A stock solution (100 µg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase to achieve concentrations from 0.1 to 50 ng/mL, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Similar to the HPLC method, but with a greater dilution factor to match the higher sensitivity of the UPLC-MS/MS system.

  • Validation Parameters: Assessed similarly to the HPLC method, with the internal standard used for quantification.

High-Performance Thin-Layer Chromatography (HPTLC-Densitometry) Method
  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.1, v/v/v).

    • Application: Samples and standards are applied as 6 mm bands using an automated applicator.

    • Development: The plate is developed in a saturated twin-trough chamber to a distance of 8 cm.

    • Densitometric Analysis: The plate is scanned at 280 nm.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared to provide concentrations from 10 to 500 ng/band.

  • Sample Preparation: The filtered extract is directly applied to the HPTLC plate after appropriate dilution.

  • Validation Parameters:

    • Linearity: Assessed by plotting the peak area against the concentration of the applied standards.

    • Accuracy: Determined by analyzing samples spiked with known amounts of the standard.

    • Precision: Evaluated by spotting the same standard solution six times for intraday precision and on three different plates for interday precision.

    • LOD and LOQ: Determined by applying decreasing concentrations of the standard and assessing the signal-to-noise ratio.

Mandatory Visualization

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods for this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements for this compound method_dev Individual Method Development and Optimization start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev uplc_dev UPLC-MS/MS Method method_dev->uplc_dev hptlc_dev HPTLC-Densitometry Method method_dev->hptlc_dev hplc_val Validate HPLC Method hplc_dev->hplc_val uplc_val Validate UPLC-MS Method uplc_dev->uplc_val hptlc_val Validate HPTLC Method hptlc_dev->hptlc_val validation Individual Method Validation (ICH Guidelines) cross_val Cross-Validation Study hplc_val->cross_val uplc_val->cross_val hptlc_val->cross_val sample_analysis Analyze Same Set of Samples with All Three Methods cross_val->sample_analysis data_comp Comparative Data Analysis sample_analysis->data_comp performance_eval Evaluate Performance Parameters: Accuracy, Precision, Linearity, etc. data_comp->performance_eval method_selection Select Optimal Method Based on Performance and Application Needs performance_eval->method_selection end End: Final Method Implementation method_selection->end

Caption: Workflow for cross-validation of analytical methods.

Teuvincenone B: Evaluating its Potential for Synergistic Drug Interactions with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction:

Teuvincenone B, a neo-clerodane diterpenoid isolated from plants of the Teucrium genus, has garnered interest for its potential anticancer properties. Preliminary studies suggest that this class of compounds may induce apoptosis in cancer cells, hinting at a possible role in combination cancer therapy. This guide provides a comprehensive overview of the current understanding of the interaction potential of compounds from Teucrium species, with a focus on their synergistic effects with established chemotherapy agents. While direct experimental data on this compound is limited, this guide leverages available research on Teucrium extracts, which contain this compound, to provide valuable insights for researchers.

Quantitative Data Summary: Synergistic Effects of Teucrium polium Extract with Chemotherapy Agents

A pivotal study by Rajabalian (2008) demonstrated that a methanolic extract of Teucrium polium (Me-TP), a source of this compound, exhibits strong synergistic effects when combined with the chemotherapy drugs vincristine, vinblastine, and doxorubicin across a panel of human cancer cell lines. The synergy was quantified using the Combination Index (CI) method, where a CI value less than 1 indicates a synergistic interaction.

Chemotherapy AgentCancer Cell LineCombination Index (CI) RangeObserved Outcome
Vincristine Skmel-3 (melanoma), Saos-2 (osteosarcoma), SW480 (colon), MCF-7 (breast), KB (oral), EJ (bladder), A431 (skin)0.13 < CI < 0.36[1]Strong synergistic cell growth inhibition; Massive induction of apoptosis (>80%)[1]
Vinblastine Skmel-3, Saos-2, SW480, MCF-7, KB, EJ, A4310.13 < CI < 0.36[1]Strong synergistic cell growth inhibition; Massive induction of apoptosis (>80%)[1]
Doxorubicin Skmel-3, Saos-2, SW480, MCF-7, KB, EJ, A4310.13 < CI < 0.36[1]Strong synergistic cell growth inhibition[1]

Note: The data presented is for a methanolic extract of Teucrium polium and not for purified this compound. However, as a constituent of this extract, this compound is likely to contribute to these observed synergistic effects. Further studies on the purified compound are warranted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Rajabalian (2008)[1].

Cell Culture and Reagents
  • Cell Lines:

    • Skmel-3 (human malignant melanoma)

    • Saos-2 (human osteosarcoma)

    • SW480 (human colon adenocarcinoma)

    • MCF-7 (human breast adenocarcinoma)

    • KB (human oral epidermoid carcinoma)

    • EJ (human bladder carcinoma)

    • A431 (human epidermoid carcinoma)

    • Human fibroblasts (for cytotoxicity comparison)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Chemotherapy Agents: Vincristine, Vinblastine, and Doxorubicin were obtained from commercially available sources.

  • Teucrium polium Extract: A methanolic extract (Me-TP) was prepared from the aerial parts of the plant.

Cytotoxicity and Synergy Assessment (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours of incubation, cells were treated with various concentrations of the Me-TP extract, chemotherapy agents alone, or in combination.

  • The plates were incubated for an additional 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The formazan crystals were dissolved by adding 150 µL of DMSO to each well.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The nature of the interaction between the Me-TP extract and the chemotherapy agents was determined by calculating the Combination Index (CI) using the Chou-Talalay method.

Colony Formation Assay
  • Cells were seeded in 6-well plates at a density of 500 cells per well.

  • After 24 hours, cells were treated with the Me-TP extract, chemotherapy agents alone, or in combination at their respective IC50 concentrations.

  • The medium was replaced every 3-4 days.

  • After 10-14 days, the colonies were fixed with methanol and stained with 0.5% crystal violet.

  • The number of colonies (containing >50 cells) was counted.

Apoptosis Detection (DAPI Staining)
  • Cells were grown on coverslips in 6-well plates.

  • Cells were treated with the Me-TP extract, chemotherapy agents alone, or in combination for 48 hours.

  • The cells were then fixed with 4% paraformaldehyde.

  • After washing with PBS, the cells were stained with 4',6-diamidino-2-phenylindole (DAPI) solution.

  • The nuclear morphology of the cells was observed under a fluorescence microscope to identify apoptotic cells (characterized by chromatin condensation and nuclear fragmentation).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synergy Evaluation

Synergy_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, Skmel-3) seed Seed cells in 96-well plates start->seed treat_single_chemo Chemotherapy Agent Alone (e.g., Doxorubicin) seed->treat_single_chemo Incubate 72h treat_single_teuv Teucrium Extract seed->treat_single_teuv Incubate 72h treat_combo Combination (Chemo + Teucrium) seed->treat_combo Incubate 72h mtt MTT Assay (Cytotoxicity) treat_single_chemo->mtt treat_single_teuv->mtt treat_combo->mtt colony Colony Formation Assay treat_combo->colony dapi DAPI Staining (Apoptosis) treat_combo->dapi ci_calc Combination Index (CI) Calculation mtt->ci_calc apoptosis_quant Quantification of Apoptotic Cells dapi->apoptosis_quant synergy_conclusion Determine Synergy/ Additive/Antagonism ci_calc->synergy_conclusion apoptosis_quant->synergy_conclusion

Caption: Workflow for evaluating the synergistic anticancer effects of Teucrium extract and chemotherapy.

Hypothesized Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_stimulus External Stimuli cluster_signaling Intracellular Signaling Cascade cluster_outcome Cellular Outcome teuvincenone_b This compound pk Protein Kinase Inhibition teuvincenone_b->pk Hypothesized Inhibition bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) teuvincenone_b->bcl2_family chemo Chemotherapy Agent (e.g., Doxorubicin) dna_damage DNA Damage chemo->dna_damage chemo->bcl2_family pk->bcl2_family dna_damage->bcl2_family caspase_activation Caspase Activation bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothesized mechanism of synergistic apoptosis induction by this compound and chemotherapy.

Discussion and Future Directions

The available evidence strongly suggests that components within Teucrium polium can act as potent chemosensitizers, enhancing the efficacy of conventional chemotherapy agents. The synergistic interactions observed are significant and warrant further investigation to isolate and identify the specific bioactive compounds responsible for these effects, with this compound being a prime candidate.

Potential Mechanisms of Interaction:

  • Inhibition of Pro-Survival Signaling: Diterpenoids are known to inhibit various protein kinases that are often overactive in cancer cells, promoting their survival. By inhibiting these kinases, this compound could lower the threshold for apoptosis induction by chemotherapy drugs.

  • Induction of Apoptosis: The massive increase in apoptosis observed in combination treatments suggests that compounds in the Teucrium extract may directly activate apoptotic pathways that are complementary to the mechanisms of the chemotherapy agents used.

  • Modulation of Drug Efflux Pumps: While not yet demonstrated for this compound, some natural products can inhibit ABC transporters like P-glycoprotein, which are responsible for pumping chemotherapy drugs out of cancer cells and causing multidrug resistance. An inhibitory effect of this compound on these transporters could lead to increased intracellular concentrations of the co-administered chemotherapy agent, thereby enhancing its cytotoxicity.

Recommendations for Future Research:

  • Isolation and Characterization: Isolate this compound and other diterpenoids from Teucrium polium and evaluate their individual synergistic potential with a broad range of chemotherapy agents.

  • Mechanism of Action Studies: Investigate the specific protein kinases and signaling pathways modulated by purified this compound in cancer cells.

  • ABC Transporter Interaction: Conduct in vitro transport assays to determine if this compound is a substrate or inhibitor of key ABC transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

  • In Vivo Studies: Progress promising in vitro findings to preclinical animal models to evaluate the in vivo efficacy and safety of this compound in combination with chemotherapy.

This guide highlights the promising, yet underexplored, potential of this compound as a chemosensitizing agent. The strong synergistic effects observed with Teucrium polium extracts provide a solid foundation for future research focused on elucidating the specific contributions of its constituent compounds and their mechanisms of action. Such studies are crucial for the development of novel and more effective combination therapies for cancer treatment.

References

Confirming Teuvincenone B Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of Teuvincenone B, a natural product with known anti-cancer properties. Based on the bioactivity of structurally related compounds and extracts from the Teucrium genus, we hypothesize that this compound exerts its effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

To validate this hypothesis, we present a direct comparison with two well-characterized STAT3 inhibitors: Cryptotanshinone and Stattic. This guide outlines key experiments, presents quantitative data for comparison, and provides detailed protocols to facilitate the design and execution of studies aimed at elucidating the mechanism of action of this compound.

Comparative Analysis of STAT3 Inhibitors

The following table summarizes the key characteristics of this compound (hypothesized), Cryptotanshinone, and Stattic, providing a basis for experimental comparison.

FeatureThis compound (Hypothesized)CryptotanshinoneStattic
Compound Type DiterpenoidDiterpene QuinoneNon-peptidic Small Molecule
Proposed Target STAT3STAT3STAT3
Mechanism of Action Inhibition of STAT3 phosphorylation and dimerizationBlocks STAT3 phosphorylation (Tyr705) and dimerization, potentially by binding to the SH2 domain.[1]Inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.[2]
Reported IC50 (Cell-free) To be determined4.6 µM[1]5.1 µM[2]
Cellular Potency (EC50/IC50) To be determinedGI50 of 7 µM in DU145 cells (inhibition of proliferation)[1]IC50 of 2.2 µM and 1.2 µM in GSC-2 and GSC-11 glioblastoma stem cells, respectively (inhibition of viability).[3]

Experimental Strategies for Target Validation

To confirm that this compound directly engages STAT3 in a cellular context, a series of robust experimental approaches are recommended. These assays, detailed below, are widely used to validate protein-ligand interactions within intact cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to demonstrate direct target engagement by assessing the thermal stabilization of a protein upon ligand binding.[4][5]

dot

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Treat with this compound or Vehicle Control A->B C Heat Cells to a Range of Temperatures B->C Incubate D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble STAT3 (Western Blot) E->F G Plot Thermal Stability Curve F->G

CETSA Experimental Workflow.
  • Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., DU145, MDA-MB-231) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities for soluble STAT3 at each temperature. Plot the percentage of soluble STAT3 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct engagement.

Immunoprecipitation (IP) - Western Blot

Immunoprecipitation of the target protein followed by Western blotting can be used to assess changes in protein-protein interactions or post-translational modifications upon compound treatment.

dot

IP_Workflow cluster_0 Cell Lysis and IP cluster_1 Analysis A Lyse Cells Treated with This compound or Vehicle B Incubate Lysate with anti-STAT3 Antibody A->B C Capture with Protein A/G Beads B->C D Wash and Elute Immunocomplexes C->D E SDS-PAGE and Western Blot D->E F Probe for p-STAT3 (Tyr705) and Total STAT3 E->F

Immunoprecipitation-Western Blot Workflow.
  • Cell Lysis: Treat cells with this compound, Cryptotanshinone, or Stattic for the desired time. Lyse the cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-STAT3 antibody overnight at 4°C with gentle rotation.[6]

  • Immune Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.[6]

  • Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.

  • Data Analysis: A decrease in the p-STAT3 signal in the this compound-treated samples compared to the vehicle control would indicate inhibition of STAT3 phosphorylation.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3. Inhibition of STAT3 signaling will result in a decrease in the expression of a reporter gene (luciferase) that is under the control of STAT3-responsive elements.[7][8][9]

dot

Luciferase_Workflow cluster_0 Assay Setup cluster_1 Measurement A Transfect Cells with STAT3-Luciferase Reporter B Treat with this compound and/or IL-6 A->B C Lyse Cells B->C Incubate D Measure Luciferase Activity C->D E Normalize to Control D->E

STAT3 Luciferase Reporter Assay Workflow.
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment and Stimulation: After 24 hours, treat the cells with this compound, Cryptotanshinone, or Stattic for a specified period. Subsequently, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent transcription.[8]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[7][9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A dose-dependent decrease in normalized luciferase activity in the presence of this compound would indicate inhibition of the STAT3 signaling pathway.

The STAT3 Signaling Pathway

Understanding the broader context of the STAT3 signaling pathway is crucial for interpreting experimental results. The diagram below illustrates the canonical JAK-STAT3 pathway, highlighting key upstream activators and downstream targets.[10][11][12]

dot

STAT3_Pathway cluster_upstream Upstream Activators cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine/Growth Factor Receptor Cytokines->Receptor GF Growth Factors (e.g., EGF) GF->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc translocates DNA DNA (GAS element) STAT3_dimer_nuc->DNA binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) DNA->Target_Genes activates

Canonical STAT3 Signaling Pathway.

By employing the experimental strategies outlined in this guide, researchers can systematically investigate the interaction of this compound with the STAT3 signaling pathway. The comparative data provided for Cryptotanshinone and Stattic will serve as valuable benchmarks for these studies, ultimately leading to a clearer understanding of the molecular mechanisms underlying the anti-cancer effects of this compound.

References

Comparative Gene Expression Analysis: A Template for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific studies detailing the effects of Teuvincenone B on gene expression are not publicly available. The following guide is presented as a comprehensive template for researchers, scientists, and drug development professionals. It utilizes Vinorelbine , a well-characterized anti-cancer agent, as a placeholder to demonstrate the structure, content, and visualizations required for a thorough comparative gene expression analysis. This guide can be adapted for this compound once experimental data is generated.

Introduction to Vinorelbine: An Exemplar for Analysis

Vinorelbine is a semi-synthetic vinca alkaloid used in the treatment of several cancers, including non-small cell lung cancer and advanced breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[3][4] By analyzing the changes in gene expression following treatment, researchers can gain deeper insights into its molecular effects, identify potential biomarkers for drug sensitivity or resistance, and discover novel therapeutic targets.

This guide provides a comparative overview of the hypothetical gene expression changes induced by Vinorelbine versus a standard chemotherapeutic agent, Doxorubicin, in a breast cancer cell line.

Mechanism of Action

Vinorelbine functions as a mitotic inhibitor.[3] It binds to tubulin, the protein subunit of microtubules, and disrupts their polymerization.[4] This interference with microtubule assembly and dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3]

Comparative Gene Expression Data

The following table summarizes hypothetical quantitative data on the differential expression of key genes in the MCF-7 breast cancer cell line after 24 hours of treatment with Vinorelbine versus Doxorubicin. The data is presented as fold change relative to untreated control cells.

Gene SymbolGene NameFunctionFold Change (Vinorelbine)Fold Change (Doxorubicin)
Cell Cycle & Apoptosis
CCND1Cyclin D1Cell cycle progression (G1/S)-2.5-1.8
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest+3.0+4.2
BCL2B-cell lymphoma 2Anti-apoptotic-2.1-1.5
BAXBCL2 Associated XPro-apoptotic+1.8+2.3
TOP2ATopoisomerase II AlphaDNA replication, transcription-1.2-202.0[5]
Signaling & Drug Resistance
EGFREpidermal Growth Factor ReceptorCell growth, proliferation-1.7+1.3
MAPK1Mitogen-Activated Protein Kinase 1 (ERK2)Signal transduction, proliferation-1.9-1.1
ABCB1ATP Binding Cassette Subfamily B Member 1 (MDR1)Drug efflux pump+1.5+9.0
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 1Drug metabolism+1.3+206.0[5]

Note: The data presented in this table is illustrative and intended for template purposes. Actual experimental results may vary.

Experimental Protocols

The following protocols describe the methodology for conducting a comparative gene expression analysis.

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: The culture medium is replaced with fresh medium containing either Vinorelbine (e.g., 50 nM), Doxorubicin (e.g., 1 µM), or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the treatments for a specified time course (e.g., 24 hours).

RNA Extraction and Quantification
  • Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed directly in the wells using a suitable lysis buffer (e.g., TRIzol).

  • Extraction: Total RNA is extracted according to the manufacturer's protocol (e.g., using the TRIzol-chloroform method).

  • Purification: The RNA pellet is washed with 75% ethanol, air-dried, and resuspended in nuclease-free water.

  • Quantification and Quality Control: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed via gel electrophoresis or a bioanalyzer.

cDNA Synthesis
  • Reverse Transcription: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup: qRT-PCR is performed in a 20 µL reaction volume containing cDNA template, forward and reverse primers for the genes of interest, and a SYBR Green master mix.

  • Housekeeping Gene: A stable housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.

  • Thermocycling Conditions: The reaction is performed on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Melt Curve Analysis: A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

Data Analysis
  • Ct Values: The cycle threshold (Ct) values are determined for each gene.

  • Normalization: The Ct values for the target genes are normalized to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Fold Change Calculation: The relative gene expression fold change is calculated using the 2^-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.

Visualizations: Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor EGFR EGFR GF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK TF Transcription Factors (e.g., c-Fos) ERK->TF Phosphorylates Vinorelbine Vinorelbine Vinorelbine->ERK Inhibits (Indirectly) Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates

Caption: Simplified MAPK signaling pathway, a key regulator of cell proliferation, potentially inhibited by Vinorelbine treatment.

G cluster_workflow Comparative Gene Expression Workflow A 1. Cell Culture (e.g., MCF-7) B 2. Treatment (Control, Vinorelbine, Comparator) A->B C 3. Total RNA Extraction B->C D 4. cDNA Synthesis C->D E 5. qRT-PCR (Target & Housekeeping Genes) D->E F 6. Data Analysis (2^-ΔΔCt Method) E->F G 7. Comparative Results (Tables & Charts) F->G

Caption: Experimental workflow for the comparative analysis of gene expression following drug treatment.

References

Safety Operating Guide

Proper Disposal Procedures for Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Teuvincenone B based on its known chemical properties and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to obtain the SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

This compound is an abietane diterpenoid, a class of natural products known for a range of biological activities. Research indicates that this compound can induce apoptosis (programmed cell death) in tumor and cancer cells, which suggests it possesses cytotoxic properties.[1][2] Due to this potential hazard, this compound and any materials contaminated with it should be handled and disposed of as cytotoxic hazardous waste.

Hazardous Waste Determination

The first step in proper chemical disposal is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

For this compound, the primary concern is its toxicity . As a compound with cytotoxic effects, it is harmful when ingested, absorbed, or inhaled.[1][4] Therefore, it should be managed as toxic hazardous waste. The generator of the waste is responsible for making this determination.[5]

Summary of Waste Classification for this compound

Characteristic Assessment for this compound Conclusion
Ignitability No data available, but not expected to be a primary hazard.Assume non-ignitable unless mixed with flammable solvents.
Corrosivity Not an acid or base; unlikely to be corrosive.[4]Assume non-corrosive.
Reactivity No data on reactivity with water or instability.[4]Assume non-reactive.
Toxicity Demonstrates cytotoxic activity.[1][2]Presumed Toxic and Hazardous.

Step-by-Step Disposal Protocol for this compound

This protocol treats all this compound waste as cytotoxic hazardous waste.

Step 1: Segregation of Waste

Proper segregation is critical to prevent accidental exposure and ensure compliant disposal. All waste streams must be kept separate from non-hazardous trash.

  • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and gowns, bench paper, pipette tips, and empty vials that contained this compound.

  • Liquid Waste: Includes unused solutions of this compound, contaminated solvents, and media from cell cultures.

  • Sharps Waste: Includes needles, syringes, and scalpels contaminated with this compound.

Step 2: Waste Containment and Labeling

Use appropriate, dedicated containers for each type of cytotoxic waste. All containers must be clearly labeled as soon as the first drop of waste is added.[6]

  • Solid Waste Container:

    • Use a leak-proof plastic container with a secure lid.

    • Line the container with a designated cytotoxic waste bag (typically purple or yellow, check institutional guidelines).[7][8]

    • Affix a "Hazardous Waste" label and a "Cytotoxic" warning symbol.

    • Clearly write "this compound Solid Waste" and list all components.

  • Liquid Waste Container:

    • Use a compatible, shatter-resistant container (e.g., polyethylene) with a screw-top cap.

    • Never mix incompatible chemicals. If this compound is dissolved in a solvent like DMSO, the solvent's hazards must also be considered.

    • Affix a "Hazardous Waste" label and a "Cytotoxic" warning symbol.

    • Clearly write "this compound Liquid Waste" and list all chemical constituents with their approximate concentrations.

  • Sharps Container:

    • Use a puncture-resistant sharps container specifically designated for cytotoxic waste (often purple-lidded).[8]

    • The container must be clearly labeled with "Cytotoxic Sharps" or "Chemotherapy Sharps."

Step 3: Personal Protective Equipment (PPE) Handling

All PPE worn when handling this compound is considered contaminated and must be disposed of as solid cytotoxic waste.

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface and dispose of them immediately in the designated solid waste container.

  • Lab Coat/Gown: Disposable gowns should be placed in the solid cytotoxic waste container. Non-disposable lab coats must be decontaminated according to your institution's EHS procedures.

Step 4: Storage of Waste

Store cytotoxic waste in a designated, secure area away from general laboratory traffic.

  • The storage area should be clearly marked with warning signs.

  • Containers must be kept closed at all times, except when adding waste.

  • Do not accumulate excessive amounts of waste. Follow your institution's limits for satellite accumulation areas.

Step 5: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Ensure all labels are complete and accurate before the scheduled pickup.

  • Do not pour any this compound waste down the drain or dispose of it in regular trash.

  • The standard disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste contractor.[7][8]

Experimental Workflow & Disposal Decision Process

The following diagram illustrates the workflow for handling and disposing of this compound in a laboratory setting.

Teuvincenone_B_Disposal_Workflow cluster_prep Experiment Preparation cluster_exp Experimental Use cluster_disposal Waste Generation & Disposal cluster_streams cluster_contain prep Acquire this compound sds Request & Review SDS from Supplier prep->sds Critical Safety Step ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) sds->ppe experiment Perform Experiment with This compound ppe->experiment spill_kit Ensure Cytotoxic Spill Kit is Accessible experiment->spill_kit waste_gen Waste is Generated experiment->waste_gen solid Solid Waste (PPE, Vials) waste_gen->solid liquid Liquid Waste (Solutions) waste_gen->liquid sharps Sharps Waste (Needles) waste_gen->sharps contain_solid Purple/Yellow Bag in Labeled Bin solid->contain_solid contain_liquid Sealed, Labeled Waste Bottle liquid->contain_liquid contain_sharps Purple-Lidded Sharps Container sharps->contain_sharps storage Store in Secure Satellite Accumulation Area contain_solid->storage contain_liquid->storage contain_sharps->storage pickup Schedule Pickup with EHS for Incineration storage->pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Teuvincenone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Precautionary Approach

Due to the lack of specific toxicity data for Teuvincenone B, it is imperative to treat it as a hazardous substance with potential cytotoxic, mutagenic, or teratogenic effects. All personnel must be thoroughly trained on the risks and the safety protocols outlined in this guide before commencing any work with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)- Disposable Nitrile Gloves (single pair)- Standard Laboratory Coat
High-Risk Activities (e.g., weighing, preparing solutions, performing reactions, cleaning spills)- Hand Protection: Double-gloving with chemotherapy-tested nitrile gloves.- Body Protection: Disposable, fluid-resistant gown with long sleeves and cuffs.- Eye/Face Protection: Chemical splash goggles and a full-face shield.- Respiratory Protection: An N95 respirator or a higher level of respiratory protection should be used, especially when handling the powder form or if there is a risk of aerosol generation.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow should be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific work area gather_ppe Assemble all required PPE prep_area->gather_ppe gather_mats Gather all necessary materials and spill kit gather_ppe->gather_mats don_ppe Don appropriate PPE gather_mats->don_ppe weigh Weigh this compound in a ventilated enclosure don_ppe->weigh prepare Prepare solutions in a chemical fume hood weigh->prepare conduct Conduct experiment prepare->conduct decontaminate Decontaminate work surfaces conduct->decontaminate doff_ppe Doff PPE in the correct sequence decontaminate->doff_ppe dispose Dispose of all waste as cytotoxic doff_ppe->dispose wash Wash hands thoroughly dispose->wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Designated Area: All work with this compound, especially when handling the solid compound, must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the dispersal of airborne particles.

  • Preparation: Before handling the compound, ensure that all necessary equipment, including the appropriate PPE and a spill kit, is readily accessible. The work surface should be covered with a disposable, absorbent plastic-backed pad.

  • Donning PPE: Put on PPE in the following order: gown, respirator, face shield, and then two pairs of gloves. Ensure the outer glove overlaps the cuff of the gown.

  • Weighing and Solution Preparation:

    • Carefully weigh the required amount of this compound powder in a tared, sealed container within a ventilated enclosure.

    • Prepare solutions within a chemical fume hood. Add the solvent to the container with the powder slowly to avoid splashing.

  • Post-Handling:

    • After the experimental work is complete, decontaminate all surfaces with an appropriate cleaning agent.

    • All disposable materials that have come into contact with this compound are considered cytotoxic waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound must be segregated from regular laboratory waste. This includes gloves, gowns, pipette tips, vials, and any absorbent materials used for cleaning.[1][2]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[1][3] These containers are often color-coded, typically purple, to distinguish them from other waste streams.[3][4]

  • Sharps: All sharps, such as needles and syringes, contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[3]

  • Disposal Method: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[4]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound, this compound, ensuring a safe and controlled laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teuvincenone B
Reactant of Route 2
Teuvincenone B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。